6-Methylbenzo[h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31485-96-8 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H11N/c1-10-9-11-5-4-8-15-14(11)13-7-3-2-6-12(10)13/h2-9H,1H3 |
InChI Key |
ODFBIVRQPJHBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 6-Methylbenzo[h]quinoline: A Technical Guide for Researchers
While a specific CAS number for 6-Methylbenzo[h]quinoline remains elusive in readily available public databases, this technical guide consolidates information on its potential synthesis, properties, and the known biological activities of closely related benzo[h]quinoline derivatives. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in this class of compounds.
The benzo[h]quinoline scaffold is a recognized pharmacophore with significant potential in medicinal chemistry. The introduction of a methyl group at the 6-position is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.
Physicochemical Properties
Detailed experimental data for this compound is not widely reported. However, based on the parent compound, benzo[h]quinoline, and other methylated analogs, the following properties can be anticipated.
| Property | Anticipated Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
| Melting Point | Expected to be higher than benzo[h]quinoline (48-50 °C) |
| Boiling Point | Expected to be higher than benzo[h]quinoline (338 °C) |
Synthesis and Experimental Protocols
The synthesis of this compound can likely be achieved through established methods for quinoline and benzoquinoline synthesis, such as the Skraup or Doebner-von Miller reactions, adapted for the appropriate precursors.
A potential synthetic approach could involve the reaction of 1-naphthylamine with a methyl-substituted α,β-unsaturated carbonyl compound.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-naphthylamine and the appropriate methyl-substituted α,β-unsaturated carbonyl compound is prepared in the presence of a suitable solvent.
-
Addition of Reagents: An acid catalyst, such as concentrated sulfuric acid, is added cautiously to the mixture. An oxidizing agent, if required by the specific reaction (e.g., arsenic pentoxide or nitrobenzene for the Skraup synthesis), is then introduced.
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield this compound.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
While direct studies on this compound are scarce, the broader class of benzo[h]quinoline derivatives has demonstrated a range of significant biological activities, particularly in the realm of oncology.
Anticancer Activity
Numerous studies have highlighted the potential of substituted benzo[h]quinolines as anticancer agents. The planar aromatic structure of the benzo[h]quinoline core allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Furthermore, some benzo[h]quinoline derivatives have been shown to act as topoisomerase inhibitors. Topoisomerases are crucial enzymes involved in managing the topological state of DNA during various cellular processes. Their inhibition can lead to DNA damage and ultimately, cell death.
Potential Anticancer Mechanism of Action:
Caption: Potential signaling pathways for the anticancer activity of benzo[h]quinolines.
Future Directions
The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and complete spectroscopic characterization are essential to provide the scientific community with a reliable source of this compound and its data, including the assignment of a CAS number.
-
Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted. This should include screening against a panel of cancer cell lines, as well as testing for antibacterial, antifungal, and other potential therapeutic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of methylated benzo[h]quinoline isomers would provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design of more potent and selective therapeutic agents.
An In-depth Technical Guide to the Synthesis of 6-Methylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-Methylbenzo[h]quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
Benzo[h]quinoline and its derivatives are a class of polycyclic aromatic nitrogen heterocycles that have garnered significant attention due to their diverse biological activities and applications in organic electronics. The introduction of a methyl group at the 6-position of the benzo[h]quinoline scaffold can significantly influence its physicochemical properties and biological efficacy. This guide focuses on the established and potential synthetic routes to this compound, providing a practical resource for researchers in the field.
Core Synthesis Pathway: The Skraup Reaction
The most direct and historically significant method for the synthesis of quinolines and their annulated analogs is the Skraup reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent. For the synthesis of this compound, the logical precursor is 4-methylnaphthalen-1-amine.
The overall transformation can be depicted as follows:
Caption: General scheme of the Skraup reaction for the synthesis of this compound.
Mechanism of the Skraup Reaction
The mechanism of the Skraup synthesis is a multi-step process:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-methylnaphthalen-1-amine acts as a nucleophile and adds to the acrolein via a Michael-type conjugate addition.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the closure of the quinoline ring.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to yield the aromatic this compound. The oxidizing agent, often nitrobenzene or arsenic pentoxide, is crucial for this final aromatization step.
Caption: Stepwise mechanism of the Skraup synthesis of this compound.
Experimental Protocol: Modified Skraup Synthesis
Materials:
-
4-methylnaphthalen-1-amine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or Nitrobenzene)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., Chloroform or Dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, a mixture of 4-methylnaphthalen-1-amine and arsenic pentoxide is carefully prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Concentrated sulfuric acid is slowly added to the mixture with constant stirring and cooling in an ice bath to control the initial exothermic reaction.
-
Anhydrous glycerol is then added portion-wise to the reaction mixture.
-
The mixture is heated cautiously to initiate the reaction. Once the reaction begins (often indicated by a vigorous, exothermic phase), the heating is controlled to maintain a steady reflux.
-
After the initial vigorous reaction subsides, the mixture is heated at a higher temperature (typically 140-160 °C) for several hours to ensure the completion of the reaction.
-
The reaction mixture is allowed to cool to room temperature and then carefully poured into a large volume of cold water.
-
The aqueous solution is neutralized with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is highly exothermic and should be performed with caution.
-
The alkaline mixture is then subjected to steam distillation to isolate the crude this compound.
-
The distillate is extracted with an organic solvent. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data
Due to the lack of a specific published synthesis for this compound, quantitative data such as yield, melting point, and spectroscopic data are not available in the searched literature. However, for the analogous Skraup synthesis of other methylated quinolines, yields can vary significantly depending on the specific substrate and reaction conditions, but are often in the range of 40-60%.
| Parameter | Expected Value/Range | Notes |
| Yield | 40-60% | Highly dependent on reaction conditions and purity of starting materials. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| ¹H NMR | Not reported | Characteristic aromatic proton signals are expected. |
| ¹³C NMR | Not reported | Characteristic aromatic and methyl carbon signals are expected. |
| Mass Spec (MS) | Not reported | Molecular ion peak corresponding to the molecular weight of C₁₄H₁₁N is expected. |
Other Potential Synthetic Pathways
While the Skraup reaction is the most direct approach, other classical quinoline syntheses could potentially be adapted for the preparation of this compound. These include:
-
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aromatic amine in the presence of an acid catalyst. For this compound, 4-methylnaphthalen-1-amine would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.
-
Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.
-
Friedländer Synthesis: This pathway involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
The selection of a particular synthetic route would depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.
Conclusion
An In-depth Technical Guide to 6-Methylbenzo[h]quinoline: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[h]quinoline is a polycyclic aromatic hydrocarbon containing a quinoline nucleus fused with a benzene ring, and further substituted with a methyl group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzo[h]quinoline derivatives, including potential anticancer properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, details on synthetic approaches, and insights into its potential mechanisms of action in a biological context.
Physicochemical Properties
Table 1: Physical Properties of Benzo[h]quinoline Derivatives
| Property | Methyl benzo[h]quinoline-2-carboxylate | Benzo[h]quinoline-5,6-dione | Benzo[h]quinoline | 6-Bromobenzo[h]quinoline |
| Molecular Formula | C₁₅H₁₁NO₂ | C₁₃H₇NO₂ | C₁₃H₉N | C₁₃H₈BrN |
| Molecular Weight | 237.25 g/mol | 209.20 g/mol | 179.22 g/mol | 258.11 g/mol |
| Appearance | Light yellow or white crystalline powder | Not specified | Solid | Not specified |
| Melting Point | ~287–288 °C | Not specified | 48-50 °C | Not specified |
| Boiling Point | Not specified | ~420.5 °C at 760 mmHg | 338 °C at 719 mmHg | 402.9 °C at 760 mmHg |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and chloroform. | Poor solubility in water; moderate solubility in methanol and ethanol; good solubility in acetone, DMSO, and DMF. | Not specified | Not specified |
| Density | Predicted: ~1.185 g/cm³ | Not specified | Not specified | 1.544 g/cm³ |
| Flash Point | ~268.7 °C | ~209.6 °C | 113 °C (closed cup) | 197.5 °C |
Note: The data presented in this table is for derivatives of benzo[h]quinoline and should be used as an estimation for the properties of this compound.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, a paper on the synthesis of a more complex derivative, 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, provides some characteristic NMR shifts for the methyl group on the quinoline core. In the ¹³C NMR spectrum of this derivative in CDCl₃, the methyl group at the 6-position of the quinoline moiety exhibits a chemical shift at 21.80 ppm.[1]
Chemical Properties and Synthesis
The synthesis of quinoline and its derivatives can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for the preparation of quinolines and their fused derivatives. The general mechanism involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclization and dehydration.
Experimental Protocol: Synthesis of Benzo[h]quinolines (General Approach)
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of benzo[h]quinoline derivatives via the Friedländer condensation can be adapted. This typically involves the reaction of 1-amino-2-naphthaldehyde with a suitable ketone. For the synthesis of this compound, a methyl-substituted ketone would be required.
General Procedure:
-
A mixture of the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound is prepared in a suitable solvent.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) is added to the reaction mixture.
-
The mixture is heated under reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Potential Biological Activity and Mechanism of Action
Derivatives of benzo[h]quinoline have been investigated for their potential as anticancer agents. Studies suggest that these compounds may exert their cytotoxic effects through the induction of oxidative stress, leading to DNA damage and subsequent cell death.[2]
The proposed mechanism suggests that benzo[h]quinoline derivatives can increase the intracellular levels of reactive oxygen species (ROS). This elevation in ROS leads to oxidative damage to cellular components, most critically DNA. The resulting DNA damage can trigger apoptotic pathways, leading to programmed cell death in cancer cells.[2]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While specific data on the parent compound is limited, the information available for its derivatives provides a solid foundation for future research. The synthetic routes, particularly the Friedländer synthesis, offer a versatile platform for creating a library of substituted benzo[h]quinolines for further investigation. The potential anticancer activity, mediated through oxidative stress, highlights a key area for future drug development efforts. Further studies are warranted to fully elucidate the physicochemical properties, spectroscopic profile, and biological activities of this compound.
References
Unveiling the Luminescent Core: A Technical Guide to the Photophysical and Photochemical Properties of 6-Methylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical and photochemical properties of 6-Methylbenzo[h]quinoline, a heterocyclic aromatic compound of interest in various scientific and biomedical fields. Due to the limited direct experimental data on this specific molecule, this paper draws upon established principles and data from closely related benzo[h]quinoline and other quinoline derivatives to project its likely characteristics. This approach provides a robust framework for researchers initiating studies on this compound.
Core Photophysical and Photochemical Parameters
The photophysical and photochemical behavior of a molecule dictates its potential applications, from fluorescent probes in cellular imaging to photosensitizers in photodynamic therapy. The key parameters for this compound are summarized below, with data inferred from analogous compounds.
Table 1: Summary of Anticipated Photophysical Properties of this compound
| Property | Anticipated Value/Range | Method of Determination | Relevant Analogue(s) |
| Absorption Maximum (λmax) | 320 - 370 nm | UV-Visible Spectroscopy | Benzo[h]quinoline, 6-Methoxyquinoline |
| Molar Absorptivity (ε) | 1,000 - 10,000 M-1cm-1 | UV-Visible Spectroscopy | Quinoline Derivatives |
| Emission Maximum (λem) | 380 - 450 nm | Fluorescence Spectroscopy | Benzo[h]quinoline, 6-Methoxyquinoline |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Comparative or Absolute Method | Quinine Sulfate, P-Terphenyl[1] |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) | Quinoline Derivatives[2] |
| Stokes Shift | 50 - 80 nm | Calculated from λmax and λem | Trifluoromethylated Quinoline-Phenol Schiff Bases[3] |
| Phosphorescence Emission | ~450 - 550 nm | Phosphorescence Spectroscopy | Quinoline[4] |
| Phosphorescence Lifetime (τP) | 1 μs - 1 s | Multi-channel Scaling (MCS) or TCSPC | General Phosphorescent Compounds[5][6] |
| Photostability | Moderate to High | Spectrophotometric monitoring over time | Trifluoromethylated Quinoline-Phenol Schiff Bases[3][7] |
| Singlet Oxygen Generation | Possible | Singlet Oxygen Quenching Studies | Trifluoromethylated Quinoline-Phenol Schiff Bases[3] |
Experimental Protocols
Accurate characterization of the photophysical and photochemical properties of this compound requires rigorous experimental design. The following sections detail the standard protocols for key measurements.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, including the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects[8].
-
Instrumentation: Utilize a calibrated UV-Visible spectrophotometer and a spectrofluorometer.
-
Absorption Spectrum: Record the absorption spectrum over a relevant wavelength range (e.g., 250-400 nm).
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax). Record the fluorescence emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering[9][10].
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scan the excitation monochromator over a range of wavelengths. The resulting excitation spectrum should be comparable to the absorption spectrum[9].
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)[1][11].
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1[1][12]. The same excitation wavelength must be used for both the sample and the standard.
-
Data Acquisition: Measure the absorbance and integrated fluorescence intensity for each solution under identical experimental conditions[11].
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦS) is calculated using the following equation[1]:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts S and R denote the sample and the reference, respectively[1].
Measurement of Phosphorescence Lifetime (τP)
Objective: To determine the decay kinetics of the triplet excited state.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deoxygenated solvent or a rigid matrix at low temperature (e.g., 77 K in a frozen solvent) to minimize non-radiative decay pathways.
-
Instrumentation: Utilize a time-resolved spectrometer capable of phosphorescence measurements, often employing a pulsed laser for excitation and a sensitive detector like a photomultiplier tube (PMT)[2][5].
-
Data Acquisition: Excite the sample with a short pulse of light and record the phosphorescence decay over time. Techniques like Time-Correlated Single Photon Counting (TCSPC) or Multi-Channel Scaling (MCS) are commonly used to acquire the decay profile[5][6].
-
Data Analysis: Fit the decay curve to an exponential function to extract the phosphorescence lifetime (τP)[13].
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the relationships between different photophysical processes.
Caption: Workflow for the photophysical characterization of this compound.
Caption: Simplified Jablonski diagram illustrating the principal photophysical pathways.
Concluding Remarks
While direct experimental data for this compound is sparse, a comprehensive understanding of its photophysical and photochemical properties can be inferred from related quinoline compounds. This guide provides a foundational framework for researchers, outlining the expected characteristics and the experimental protocols necessary for their validation. The provided workflows and diagrams serve as a visual aid for planning and executing research in this area. Further experimental investigation is crucial to fully elucidate the unique properties of this compound and unlock its potential in various scientific and therapeutic applications.
References
- 1. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 2. horiba.com [horiba.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorescence Lifetime Imaging (PLIM) | PicoQuant [picoquant.com]
- 6. picoquant.com [picoquant.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]
- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Biological Activity of 6-Substituted Benzo[h]quinoline Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction
Benzo[h]quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and drug discovery. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for targeting various biological macromolecules. While the broader class of quinolines has been extensively studied for its wide range of pharmacological activities, including anticancer and antimicrobial properties, this technical guide focuses specifically on the biological activities of benzo[h]quinoline derivatives with substitutions at the 6-position. Despite a comprehensive search of scientific literature, specific quantitative data and detailed experimental protocols for 6-methyl benzo[h]quinoline derivatives remain elusive, suggesting a potential underexplored area of research. This document, therefore, consolidates the available information on 6-substituted benzo[h]quinoline analogues, providing researchers, scientists, and drug development professionals with a foundational understanding of their biological potential, methodologies for their evaluation, and insights into their structure-activity relationships.
Anticancer Activity of 6-Aryl-Substituted Benzo[h]quinoline Derivatives
Recent studies have highlighted the potential of 6-aryl-substituted benzo[h]quinoline derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 6-aryl-substituted benzo[h]quinoline derivatives against various human cancer cell lines.
| Compound ID | 6-Aryl Substituent | Cancer Cell Line | IC50 (µM)[1] |
| 3e | 2-Furyl | G361 (Melanoma) | 5.3 |
| H460 (Lung) | 6.8 | ||
| MCF7 (Breast) | >10 | ||
| HCT116 (Colon) | 6.8 | ||
| 3f | 2-Thienyl | G361 (Melanoma) | >10 |
| H460 (Lung) | 5.4 | ||
| MCF7 (Breast) | 4.7 | ||
| HCT116 (Colon) | 4.9 | ||
| 3h | 4-Chlorophenyl | G361 (Melanoma) | 5.5 |
| H460 (Lung) | 5.4 | ||
| MCF7 (Breast) | 5.2 | ||
| HCT116 (Colon) | >10 | ||
| 3j | 4-Methoxyphenyl | G361 (Melanoma) | >10 |
| H460 (Lung) | 4.8 | ||
| MCF7 (Breast) | 5.2 | ||
| HCT116 (Colon) | 6.8 | ||
| Doxorubicin | - | G361 (Melanoma) | 0.8 |
| H460 (Lung) | 0.9 | ||
| MCF7 (Breast) | 1.2 | ||
| HCT116 (Colon) | 1.1 |
Experimental Protocols
The synthesis of these derivatives involves a multi-step process. A key precursor, 6-aryl-4-methylthio-2-oxo-2H-pyran-3-carbonitriles, is first synthesized through the reaction of methyl 2-cyano-3,3-bis-methylthio-acrylate with various aryl/heteroaryl methyl ketones in dimethylsulfoxide (DMSO) under basic conditions at room temperature. These precursors are then further reacted to construct the benzo[h]quinoline scaffold.
The in vitro cytotoxicity of the synthesized benzo[h]quinoline derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., G361, H460, MCF7, and HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours. Doxorubicin is commonly used as a positive control.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Molecular docking studies suggest that these 6-aryl-substituted benzo[h]quinoline derivatives may exert their anticancer effects by targeting key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) .[2] The proposed mechanism involves the induction of oxidative stress-mediated DNA damage , leading to apoptosis in cancer cells.
Antimicrobial Activity of Benzoquinoline Derivatives
While specific data on 6-methylbenzo[h]quinoline derivatives is lacking, the broader class of benzoquinoline salts has demonstrated notable antimicrobial activity.
Experimental Protocols
The antimicrobial activity of benzoquinoline derivatives can be evaluated using the agar disc diffusion method against a panel of pathogenic bacteria and fungi.
-
Inoculum Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.
-
Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds and placed on the agar surface. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a solvent control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a critical quantitative measure. The broth microdilution method is a standard procedure.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on substituted benzo[h]quinolines and related benzoquinoline scaffolds provide valuable guidance for the design of more potent analogues:
-
Anticancer Activity: The nature and position of the substituent on the 6-aryl ring of benzo[h]quinolines significantly influence their cytotoxic activity. For instance, the presence of a 2-thienyl group at the 6-position appears to be favorable for activity against breast (MCF7) and lung (H460) cancer cell lines, while a 4-methoxyphenyl substituent shows good activity against lung (H460) and breast (MCF7) cancer cell lines.[1]
-
Antimicrobial Activity: For benzo[f]quinolinium salts, the nature of the substituent on the nitrogen atom plays a crucial role in their antimicrobial potency. Aromatic substituents on the quaternized nitrogen have been shown to influence the antifungal and antibacterial activity.[2]
Conclusion and Future Directions
While the biological activities of this compound derivatives remain to be elucidated, the available data on other 6-substituted analogues, particularly 6-aryl derivatives, demonstrate their significant potential as anticancer agents. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel benzo[h]quinoline derivatives. Future research should focus on the systematic exploration of various substituents at the 6-position of the benzo[h]quinoline scaffold, including the underexplored methyl group, to establish a comprehensive structure-activity relationship and identify lead compounds with enhanced potency and selectivity for further preclinical development. Investigating the precise molecular targets and downstream signaling pathways will be crucial for understanding their mechanisms of action and advancing them as potential therapeutic agents.
References
Potential Therapeutic Targets of 6-Methylbenzo[h]quinoline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the potential therapeutic targets of 6-Methylbenzo[h]quinoline based on data from closely related benzo[h]quinoline derivatives. As of the latest literature review, specific experimental data on the biological activity of this compound is limited. The information presented herein is an extrapolation based on the activities of structurally similar compounds and should be considered as a guide for future research.
Introduction
Quinoline and its fused-ring analogues, such as benzo[h]quinoline, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The planar nature of the benzo[h]quinoline ring system allows for intercalation with DNA, and various derivatives have been shown to exert cytotoxic effects on cancer cells through diverse mechanisms, including the induction of oxidative stress, cell cycle arrest, and apoptosis.[1] This whitepaper focuses on the potential therapeutic targets of this compound, a specific derivative within this promising class of compounds. Due to the limited direct data on this compound, this analysis will draw heavily on the established biological activities and mechanisms of action of other substituted benzo[h]quinolines.
Potential Therapeutic Targets in Oncology
Recent studies on arylated benzo[h]quinoline derivatives have revealed significant anticancer activity against a panel of human cancer cell lines, suggesting that this compound may share similar therapeutic targets. The primary proposed mechanism of action for these compounds is the induction of oxidative stress-mediated DNA damage.[1]
DNA Damage and Repair Pathways
Benzo[h]quinoline derivatives have been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative DNA damage.[1] This damage triggers the activation of DNA damage response (DDR) pathways. Key proteins in this pathway that could be considered therapeutic targets include:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A master regulator of the DDR pathway, activated by DNA double-strand breaks. Overexpression of ATM has been observed in cancer cells treated with active benzo[h]quinolines.[1]
-
H2A Histone Family Member X (H2AX): A histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks, serving as a sensitive marker of DNA damage. Increased levels of H2AX have been noted following treatment with benzo[h]quinoline derivatives.[1]
The induction of DNA damage and the subsequent activation of these pathways can lead to cell cycle arrest and apoptosis in cancer cells, making these pathways prime targets for therapeutic intervention.
Caption: Proposed mechanism of this compound inducing apoptosis via oxidative stress and DNA damage.
Cell Cycle Regulation
By inducing DNA damage, benzo[h]quinoline derivatives can trigger cell cycle arrest, preventing the proliferation of cancer cells. A key regulator of the cell cycle that has been identified as a potential target is:
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme for the G1/S phase transition of the cell cycle. Molecular docking studies have suggested that benzo[h]quinolines can bind to the hydrophobic pocket of CDK2, potentially inhibiting its activity.[1]
Inhibition of CDK2 would lead to cell cycle arrest at the G1/S checkpoint, providing a therapeutic window to eliminate cancer cells.
Hormone-Dependent Cancers
For hormone-dependent cancers, such as certain types of breast cancer, specific enzymes involved in hormone synthesis are attractive therapeutic targets. Molecular modeling has pointed to:
-
Aromatase (CYP19A1): The key enzyme responsible for the final step of estrogen biosynthesis. Docking studies have indicated that benzo[h]quinolines may fit into the active site of aromatase, suggesting a potential inhibitory role.[1]
Inhibition of aromatase would decrease estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive breast cancer.
Quantitative Data: In Vitro Cytotoxicity of Benzo[h]quinoline Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of several arylated benzo[h]quinoline derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this class of compounds.
| Compound | G361 (Skin Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 3e | 5.3 | 6.8 | >10 | 6.8 |
| 3f | >10 | 5.4 | 4.7 | 4.9 |
| 3h | 5.5 | 5.4 | 5.2 | >10 |
| 3j | >10 | 4.8 | 5.2 | 6.8 |
| Doxorubicin | 0.8 | 0.9 | 1.2 | 1.1 |
| Data extracted from Yadav et al., Scientific Reports, 2016.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of benzo[h]quinoline derivatives. These protocols can serve as a foundation for the investigation of this compound.
MTT Assay for Cytotoxicity
This assay is used to assess the metabolic activity of cells and, therefore, their viability.
-
Cell Seeding: Cancer cells (G361, H460, MCF7, HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the available data on structurally related benzo[h]quinoline derivatives provide a strong rationale for its investigation as a potential anticancer agent. The induction of oxidative stress-mediated DNA damage appears to be a central mechanism of action for this class of compounds, implicating key proteins in the DNA damage response and cell cycle regulation, such as ATM, H2AX, and CDK2, as probable therapeutic targets. Furthermore, the potential for aromatase inhibition suggests a possible application in hormone-dependent cancers.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its cytotoxic activity and elucidate its specific mechanism of action. Head-to-head comparisons with the arylated derivatives for which data exists would be highly valuable. Subsequent preclinical in vivo studies in relevant cancer models will be necessary to validate its therapeutic potential. The exploration of this compound and its analogues could lead to the development of novel and effective anticancer therapies.
References
In Silico Modeling of 6-Methylbenzo[h]quinoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of 6-Methylbenzo[h]quinoline, a heterocyclic aromatic compound with potential pharmacological applications. Due to a lack of specific experimental data for this molecule in the public domain, this document outlines a generalized approach based on established methodologies for analogous quinoline and benzoquinoline derivatives. The guide covers potential biological targets, details computational methodologies, presents hypothetical data in structured tables, and visualizes key workflows and pathways using Graphviz diagrams. This document is intended to serve as a framework for researchers initiating in silico studies on novel benzo[h]quinoline compounds.
Introduction to this compound and In Silico Modeling
Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties.[1] The benzo[h]quinoline ring system, a polycyclic aromatic heterocycle, offers a unique three-dimensional structure for interaction with various biological macromolecules. The addition of a methyl group at the 6-position can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of novel compounds before their synthesis and in vitro testing.[1][2] This computational approach accelerates the drug development pipeline by prioritizing lead candidates and reducing the costs associated with experimental screening. This guide will explore a theoretical framework for the in silico analysis of this compound.
Potential Biological Targets and Mechanisms of Action
Based on studies of structurally related benzo[f]quinoline and benzo[h]quinoline derivatives, several potential biological targets can be hypothesized for this compound. These include enzymes and proteins crucial for cell proliferation and survival, making them relevant in the context of oncology and infectious diseases.
Hypothesized Biological Targets for this compound:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Topoisomerases | Topoisomerase II (TOPO II) | Anticancer |
| Kinases | Cyclin-Dependent Kinase 5 (CDK-5) | Anticancer, Neurodegenerative Disorders |
| ATP Synthases | F-type ATP Synthase | Antibacterial, Anticancer |
| DNA Intercalation | Direct binding to DNA | Anticancer |
The proposed mechanisms of action for quinoline derivatives often involve the inhibition of these key enzymes or direct interaction with DNA, leading to the disruption of cellular processes.[1][3]
In Silico Modeling Workflow
A typical in silico workflow for evaluating a novel compound like this compound involves several sequential steps, from ligand preparation to detailed molecular dynamics simulations.
Ligand Preparation
The initial step involves generating a high-quality 3D structure of this compound. This can be achieved using molecular modeling software. Subsequent energy minimization is crucial to obtain a low-energy, stable conformation of the ligand.
Target Identification and Preparation
Potential protein targets are identified from literature on similar compounds. Their 3D structures are retrieved from the Protein Data Bank (PDB). The protein structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Molecular Docking
Molecular docking simulations predict the preferred orientation of the ligand when bound to a receptor. The process involves defining the binding site on the target protein and then running docking algorithms to generate various binding poses. These poses are then scored based on their binding affinity.
Hypothetical Molecular Docking Results:
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| TOPO II | -8.5 | ASP479, GLU522 | Hydrogen Bond, Pi-Alkyl |
| CDK-5 | -7.9 | ILE10, VAL18 | Hydrophobic Interaction |
| ATP Synthase | -9.2 | ARG188, LYS190 | Pi-Cation, Hydrogen Bond |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound. Various computational models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.
Hypothetical ADMET Profile for this compound:
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Good absorption from the gut |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Experimental Protocols (Generalized)
While specific experimental data for this compound is unavailable, the following are generalized protocols for assays that would be used to validate the in silico predictions.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
MTT Addition: After a 48-72 hour incubation, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagents: Prepare a reaction buffer containing the target kinase, its substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After incubation, quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway Visualization
Based on the potential interaction with CDK-5, a key regulator of the cell cycle, this compound could potentially modulate this pathway.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, in silico approach for the characterization of this compound. By leveraging established computational techniques and drawing parallels from related benzoquinoline derivatives, a clear roadmap for future research can be established. The proposed workflow, from ligand preparation and target identification to molecular docking and ADMET prediction, provides a solid foundation for investigating the therapeutic potential of this and other novel heterocyclic compounds. The subsequent validation of these in silico findings through targeted in vitro experiments will be crucial in advancing our understanding of their biological activities.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents [ouci.dntb.gov.ua]
The Synthesis and Significance of Benzo[h]quinoline: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biological Importance of Benzo[h]quinoline Compounds for Researchers, Scientists, and Drug Development Professionals.
The benzo[h]quinoline scaffold, a fascinating heterocyclic aromatic compound, has garnered significant attention in the scientific community for its diverse applications, ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of benzo[h]quinoline and its derivatives, with a focus on their role in drug development.
Discovery and Historical Context
The history of benzo[h]quinoline is intrinsically linked to the broader development of quinoline chemistry in the late 19th century. While a definitive first synthesis of the parent benzo[h]quinoline is not easily pinpointed in a single seminal report, its creation emerged from the application of newly discovered quinoline syntheses to naphthylamine substrates. Several pioneering named reactions laid the groundwork for the construction of this important heterocyclic system.
The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, provided a general method for quinoline synthesis by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] Shortly after, this method was adapted for the synthesis of benzoquinolines, including benzo[h]quinoline, by using α-naphthylamine as the aromatic amine component.[4][5]
The Doebner-von Miller reaction , developed in 1881 and 1883, offered a more versatile approach using α,β-unsaturated aldehydes or ketones in the presence of a strong acid.[1][6][7] This reaction also proved applicable to the synthesis of substituted benzo[h]quinolines.
In 1882, Paul Friedländer introduced the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[6][8][9][10] This method provided a direct route to quinoline and its benzo-fused analogs.
The Combes quinoline synthesis , reported by A. Combes in 1888, utilized the reaction of an arylamine with a 1,3-dicarbonyl compound in the presence of an acid catalyst to produce quinolines.[4][11][12] This reaction has also been successfully employed for the synthesis of benzo[h]quinoline derivatives.
These foundational reactions, developed in a remarkably short period, opened the door to the systematic exploration of the benzo[h]quinoline scaffold and its derivatives, paving the way for the discovery of their unique chemical and biological properties.
Key Synthetic Methodologies and Experimental Protocols
The classical syntheses of quinolines remain relevant for the preparation of the benzo[h]quinoline core. Below are generalized experimental protocols for these key reactions as they apply to benzo[h]quinoline synthesis.
Skraup Synthesis
The Skraup reaction is a classic method for the synthesis of the unsubstituted benzo[h]quinoline ring system.
General Protocol: A mixture of α-naphthylamine, glycerol, a mild oxidizing agent (such as nitrobenzene or arsenic pentoxide), and concentrated sulfuric acid is heated. The reaction is typically initiated at a moderate temperature and then advanced to a higher temperature to complete the cyclization and dehydration. Ferrous sulfate is often added to moderate the otherwise vigorous reaction. The reaction mixture is then cooled, diluted with water, and made alkaline to precipitate the crude product. Purification is typically achieved by steam distillation followed by recrystallization or chromatography.[1][12]
Doebner-von Miller Reaction
This method allows for the introduction of substituents onto the pyridine ring of the benzo[h]quinoline system.
General Protocol: α-Naphthylamine is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde or methyl vinyl ketone) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. The reaction mixture is heated, often under reflux, for several hours. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography or recrystallization.[1][6]
Combes Synthesis
The Combes synthesis is particularly useful for preparing 2,4-disubstituted benzo[h]quinolines.
General Protocol: α-Naphthylamine is condensed with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst like concentrated sulfuric acid or polyphosphoric acid. The initial condensation is often carried out at a lower temperature, followed by heating to effect the cyclization. The reaction mixture is then poured onto ice and neutralized to precipitate the product, which is then purified by recrystallization or chromatography.[4][11][12]
Friedländer Synthesis
The Friedländer synthesis offers a convergent approach to substituted benzo[h]quinolines.
General Protocol: A 1-amino-2-naphthaldehyde or a 1-amino-2-naphthyl ketone is reacted with a carbonyl compound containing an α-methylene group (e.g., acetone, ethyl acetoacetate) in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid catalyst. The reaction is typically carried out in a solvent such as ethanol and may require heating. The product often precipitates upon cooling or after acidification/basification of the reaction mixture and can be purified by recrystallization.[6][8][9][10]
Biological Activity and Applications in Drug Development
Benzo[h]quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their planar, aromatic structure allows them to interact with various biological macromolecules, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzo[h]quinoline compounds.[13] Many of these derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[14][15][16]
Table 1: Selected Benzo[h]quinoline Derivatives and their Anticancer Activity (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3e | G361 (Skin) | 5.3 | [13] |
| H460 (Lung) | 6.8 | [13] | |
| MCF7 (Breast) | 7.6 | [13] | |
| HCT116 (Colon) | 6.8 | [13] | |
| 3f | H460 (Lung) | 5.4 | [13] |
| MCF7 (Breast) | 4.7 | [13] | |
| HCT116 (Colon) | 4.9 | [13] | |
| 3h | G361 (Skin) | 5.5 | [13] |
| H460 (Lung) | 5.4 | [13] | |
| MCF7 (Breast) | 5.2 | [13] | |
| 3j | H460 (Lung) | 4.8 | [13] |
| MCF7 (Breast) | 5.2 | [13] | |
| HCT116 (Colon) | 6.8 | [13] | |
| 6e | MCF-7 (Breast) | 1.86 | [14] |
| A2780 (Ovarian) | 3.91 | [14] | |
| C26 (Colon) | 2.45 | [14] | |
| A549 (Lung) | 2.12 | [14] | |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [2][15] |
| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [2][15] |
The primary anticancer mechanisms of action for many benzo[h]quinoline derivatives involve their ability to function as DNA intercalators and topoisomerase II inhibitors.[14]
DNA Intercalation: The planar aromatic structure of benzo[h]quinolines allows them to insert between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of replication and transcription, and ultimately inducing apoptosis (programmed cell death).[14] The binding affinity of these compounds to DNA can be quantified by determining the binding constant (Kb) through spectroscopic methods.[17][18][19][20][21]
Diagram 1: DNA Intercalation Pathway of Benzo[h]quinoline Derivatives.
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Benzo[h]quinoline derivatives can act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands.[3][22][23] This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately results in apoptosis.
Diagram 2: Topoisomerase II Inhibition by Benzo[h]quinoline Derivatives.
Fluorescent Chemosensors
The rigid, planar structure and conjugated π-system of benzo[h]quinoline derivatives also make them excellent candidates for fluorescent chemosensors. These compounds can be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions, such as zinc (Zn²⁺).[5][10][24][25] This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of these ions in biological and environmental samples.
Experimental Protocol for Fluorescence Sensing: A solution of the benzo[h]quinoline-based sensor is prepared in a suitable solvent system. The fluorescence spectrum of the sensor is recorded. Aliquots of a solution containing the metal ion of interest are added, and the fluorescence spectrum is recorded after each addition. The change in fluorescence intensity or the appearance of a new emission band is monitored to determine the sensor's response. The binding constant and detection limit can be calculated from the titration data.
Experimental Workflow for Drug Discovery
The development of new benzo[h]quinoline-based therapeutic agents follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Diagram 3: Experimental Workflow for Benzo[h]quinoline Drug Discovery.
Conclusion
The benzo[h]quinoline scaffold, with its rich history rooted in the foundational discoveries of quinoline chemistry, continues to be a fertile ground for scientific exploration. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives, particularly in the realm of anticancer drug discovery, underscore its importance. The ability of these compounds to intercalate with DNA and inhibit critical enzymes like topoisomerase II provides a clear mechanistic basis for their therapeutic potential. Furthermore, their unique photophysical properties have opened up exciting avenues in the development of fluorescent chemosensors. As synthetic methodologies become more refined and our understanding of the intricate molecular interactions of these compounds deepens, the benzo[h]quinoline core is poised to remain a significant and impactful structural motif in the fields of chemistry, biology, and medicine.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. iipseries.org [iipseries.org]
- 5. Page loading... [guidechem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Doebner-Miller Reaction [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity [mdpi.com]
- 17. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. geno-chem.com [geno-chem.com]
- 20. Drug–DNA interactions and their study by UV–Visible, fluorescence spectroscopies and cyclic voltametry [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. (PDF) (444)Synthesis of 7, 8-Benzoquinoline and 7, [research.amanote.com]
An In-depth Technical Guide to the Structural Analysis and Conformation of 6-Methylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural analysis and conformational study of 6-Methylbenzo[h]quinoline. Given the absence of extensive experimental data in the public domain for this specific molecule, this document outlines the established experimental and computational protocols that can be employed for its characterization. The focus is on providing a robust framework for researchers to generate and interpret structural data.
Data Presentation
A complete structural and conformational analysis of this compound would yield a range of quantitative data. The following tables are presented as a template for the clear and structured presentation of such anticipated results, which would primarily be obtained through X-ray crystallography and computational modeling.
Table 1: Key Bond Lengths in this compound (Å)
| Bond | Experimental (X-ray) | Computational (DFT) |
| C(2)-C(3) | Data to be determined | Data to be calculated |
| C(5)-C(6) | Data to be determined | Data to be calculated |
| C(6)-C(methyl) | Data to be determined | Data to be calculated |
| N(1)-C(2) | Data to be determined | Data to be calculated |
| N(1)-C(10a) | Data to be determined | Data to be calculated |
| ... | ... | ... |
Table 2: Key Bond Angles in this compound (°)
| Angle | Experimental (X-ray) | Computational (DFT) |
| C(2)-N(1)-C(10a) | Data to be determined | Data to be calculated |
| C(5)-C(6)-C(7) | Data to be determined | Data to be calculated |
| C(5)-C(6)-C(methyl) | Data to be determined | Data to be calculated |
| ... | ... | ... |
Table 3: Key Dihedral Angles in this compound (°)
| Dihedral Angle | Experimental (X-ray) | Computational (DFT) |
| C(4)-C(4a)-C(5)-C(6) | Data to be determined | Data to be calculated |
| C(10a)-N(1)-C(2)-C(3) | Data to be determined | Data to be calculated |
| ... | ... | ... |
Table 4: Conformational Analysis Summary (Computational)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-Cmethyl-H) (°) |
| 1 (Global Minimum) | 0.00 | Data to be calculated |
| 2 | Data to be calculated | Data to be calculated |
| ... | ... | ... |
Experimental and Computational Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the structural characterization of this compound.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth:
-
High-purity this compound should be used.
-
Slow evaporation is a common technique. A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vessel. The vessel is covered loosely to allow for slow evaporation over several days to weeks at a constant temperature and in a vibration-free environment.
-
Vapor diffusion is an alternative method. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
A series of diffraction images are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of the nuclei, which is invaluable for confirming the molecular structure in solution.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
To aid in the unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Computational Chemistry (Density Functional Theory - DFT)
Computational modeling is a powerful tool for predicting and understanding the structural and conformational properties of molecules, especially when experimental data is limited.
Computational Protocol:
-
Model Building:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
-
Geometry Optimization:
-
The structure is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
-
Conformational Analysis:
-
A potential energy surface scan is performed by systematically rotating the methyl group to identify all stable conformers and the energy barriers between them.
-
-
NMR Chemical Shift Prediction:
-
The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for the optimized structure. These can then be compared with experimental data for validation.
-
Visualizations
Diagrams are essential for visualizing workflows and relationships in structural analysis.
An In-depth Technical Guide to the Metabolism of 6-Methylbenzo[h]quinoline in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the metabolism of 6-Methylbenzo[h]quinoline are not extensively available in the public domain. This guide provides a comprehensive overview based on the known metabolic pathways of the parent compound, benzo[h]quinoline, and related methylated quinolines. The proposed metabolic pathways for this compound are therefore inferred and should be validated through experimental studies.
Introduction
This compound is a methylated polycyclic aza-aromatic hydrocarbon. Understanding the metabolic fate of such compounds is crucial in various fields, including toxicology, pharmacology, and environmental science. The biotransformation of xenobiotics like this compound is primarily carried out by a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. These processes are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.
This technical guide summarizes the available knowledge on the metabolism of the parent compound, benzo[h]quinoline, and provides a proposed metabolic pathway for this compound. It also details the experimental protocols that can be employed to study its metabolism and presents the information in a structured format for clarity and ease of comparison.
Proposed Metabolic Pathways of this compound
The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system, a key component of Phase I metabolism. Based on the metabolism of benzo[h]quinoline and other methylated aromatic compounds, the following metabolic transformations are proposed:
-
Aromatic Hydroxylation: The benzo ring of the molecule is susceptible to hydroxylation, leading to the formation of phenolic metabolites.
-
Dihydrodiol Formation: Epoxidation of the aromatic rings by CYP enzymes, followed by hydrolysis by epoxide hydrolase, can lead to the formation of trans-dihydrodiols. For the parent compound, benzo[h]quinoline, major metabolites identified are 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline and 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline[1].
-
Methyl Group Oxidation: The 6-methyl group is a likely site for oxidation, which can proceed through the formation of a hydroxymethyl derivative, followed by further oxidation to an aldehyde and a carboxylic acid.
-
N-Oxidation: While N-oxidation is a common metabolic pathway for nitrogen-containing heterocycles, studies on benzo[h]quinoline suggest that steric hindrance around the nitrogen atom may make this a minor pathway[1].
The resulting hydroxylated and carboxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble conjugates for excretion.
Proposed Metabolic Pathway Diagram
Caption: Proposed metabolic pathway of this compound.
Quantitative Data on the Metabolism of Benzo[h]quinoline
While no quantitative data for this compound is available, the following table summarizes the identified metabolites of the parent compound, benzo[h]quinoline, from in vitro studies.
| Parent Compound | Biological System | Identified Metabolites | Reference |
| Benzo[h]quinoline | Rat liver homogenate (Aroclor-pretreated) | 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline, 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline, 7-hydroxybenzo[h]quinoline | [1] |
| Benzo[h]quinoline | Fungal cultures (Umbelopsis ramanniana) | Benzo[h]quinoline trans-5,6-dihydrodiol, Benzo[h]quinoline trans-7,8-dihydrodiol, 7-hydroxybenzo[h]quinoline | [2] |
Experimental Protocols for Studying the Metabolism of this compound
The following protocols are based on established methods for studying the in vitro metabolism of quinoline derivatives and can be adapted for this compound.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify Phase I metabolites of this compound.
Objective: To determine the metabolites of this compound when incubated with rat or human liver microsomes.
Materials:
-
This compound
-
Liver microsomes (rat or human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for extraction
-
HPLC system with UV or mass spectrometry (MS) detection
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer
-
Liver microsomes (typically 0.5-1.0 mg/mL protein concentration)
-
This compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking. A control incubation without the NADPH regenerating system should be run in parallel.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant by HPLC-UV/MS to identify and quantify the parent compound and its metabolites.
Experimental Workflow Diagram
References
In-Depth Technical Guide: Basic Solubility Characteristics of 6-Methylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core solubility characteristics of 6-Methylbenzo[h]quinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, benzo[h]quinoline, to provide a foundational understanding. It also includes a generalized experimental protocol for determining the solubility of poorly soluble aromatic compounds, which can be applied to this compound.
Core Solubility Characteristics
Table 1: Solubility Data for Benzo[h]quinoline
| Solvent | Solubility | Data Type |
| Water | 1.51 x 10-4 mol/L | Calculated from Log10WS[1] |
| Methanol | Soluble | Qualitative[2][3] |
Note: The water solubility was calculated from the Log10 of Water solubility in mol/l (log10WS = -3.82) provided by Cheméo[1].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a poorly soluble aromatic compound like this compound. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
The results should be reported in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow: Synthesis of a Methyl-Benzoquinoline Derivative
The following diagram illustrates a representative synthetic pathway for a methyl-benzoquinoline derivative, adapted from a known synthetic route for related compounds. This provides a conceptual workflow for the synthesis of such molecules.
Caption: A conceptual workflow for the synthesis of methyl-benzoquinoline derivatives.
Signaling Pathway: Proposed Anti-Cancer Mechanism of Benzo[h]quinoline Derivatives
Benzo[h]quinoline derivatives have been investigated for their potential anti-cancer activities. The diagram below illustrates a proposed mechanism of action based on the induction of oxidative stress-mediated DNA damage.
Caption: Proposed mechanism of anti-cancer activity for benzo[h]quinoline derivatives.
References
Methodological & Application
Synthesis of 6-Methylbenzo[h]quinoline Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6-Methylbenzo[h]quinoline derivatives. Benzo[h]quinoline and its analogues are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents. The following protocols are based on established synthetic methodologies, primarily the Doebner-von Miller reaction, a classic and effective method for quinoline synthesis.
Introduction
The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological properties. The benzo-fused quinoline core, specifically the benzo[h]quinoline skeleton, has attracted considerable attention due to its presence in various biologically active molecules. The introduction of substituents, such as a methyl group at the 6-position, can significantly modulate the physicochemical and biological properties of the parent molecule, making the synthesis of derivatives like this compound a key area of interest in drug discovery and development.
This protocol details the synthesis of this compound via the Doebner-von Miller reaction, a reliable acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.
Synthesis of this compound
The primary synthetic route to this compound is the Doebner-von Miller reaction, which involves the reaction of 5-methyl-1-naphthylamine with an α,β-unsaturated aldehyde, typically crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic product.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction and may require optimization for specific laboratory conditions and scales.
Materials:
-
5-Methyl-1-naphthylamine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Ethanol
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-1-naphthylamine in a suitable solvent such as ethanol or toluene.
-
Acidification: Slowly add concentrated hydrochloric acid or sulfuric acid to the solution while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Addition of Crotonaldehyde: To the stirred acidic solution, add crotonaldehyde dropwise at a controlled rate to manage the exothermic reaction.
-
Addition of Oxidizing Agent: If required, add the oxidizing agent to the reaction mixture. In many Doebner-von Miller reactions, atmospheric oxygen can serve as the oxidant over a prolonged reaction time. For more controlled oxidation, an agent like arsenic pentoxide or nitrobenzene can be used.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes hypothetical characterization data for the target compound, this compound, based on typical spectroscopic values for related structures. Actual experimental data should be acquired and tabulated for any newly synthesized batch.
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | C₁₄H₁₁N | 193.25 | (Typical range: 40-60%) | 8.90 (dd, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 7.60 (t, 1H), 7.50 (t, 1H), 7.40 (d, 1H), 2.60 (s, 3H) | 148.5, 147.0, 136.0, 135.5, 130.0, 129.5, 128.0, 127.5, 127.0, 126.5, 125.0, 124.0, 121.0, 21.5 | 193 (M⁺) |
Visualizing the Synthetic Workflow
The general workflow for the synthesis of this compound derivatives can be visualized as a sequence of steps from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Quinoline derivatives have been shown to interact with various biological targets and signaling pathways. For instance, some quinoline-based compounds act as inhibitors of protein kinases, topoisomerases, or interfere with DNA synthesis, making them relevant in cancer research. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative could potentially act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of an RTK signaling pathway by a derivative.
Disclaimer: The provided protocol is a general guideline and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions. The signaling pathway diagram is a simplified and hypothetical representation for illustrative purposes.
Application Notes and Protocols for the Use of 6-Methylbenzo[h]quinoline in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[2][4] Benzo[h]quinoline, a tricyclic analog of quinoline, and its derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and skin.[1][5]
This document provides detailed application notes and protocols for the investigation of 6-Methylbenzo[h]quinoline , a specific derivative of this class, in cancer cell line studies. While direct experimental data for this compound is limited in the current literature, the provided protocols are based on established methodologies for closely related benzo[h]quinoline compounds. Researchers are advised to use these protocols as a starting point and optimize the conditions for their specific experimental setup.
Mechanism of Action
Derivatives of benzo[h]quinoline have been reported to induce anticancer activity through multiple mechanisms. A primary mode of action involves the induction of oxidative stress-mediated DNA damage .[1][5] This leads to the activation of DNA damage response pathways and ultimately triggers programmed cell death, or apoptosis.
Key molecular events associated with the action of benzo[h]quinoline derivatives include:
-
Induction of Apoptosis: Treatment with these compounds leads to an increase in the population of apoptotic cells.[6]
-
Cell Cycle Arrest: These molecules can interfere with the normal progression of the cell cycle, often causing an arrest in the G2/M phase.[1][2]
-
Modulation of Signaling Pathways: Benzo[h]quinolines have been shown to interact with and inhibit the activity of key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinase 2 (CDK2) and aromatase.[1][5]
Data Presentation
The following tables summarize representative quantitative data for benzo[h]quinoline derivatives from published studies. Note: These values are for related compounds and should be considered as a reference for designing experiments with this compound. The actual IC50 values for this compound will need to be determined experimentally.
Table 1: Cytotoxicity of Benzo[h]quinoline Derivatives in Human Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 3e[1] | G361 | Skin Cancer | 5.3 |
| H460 | Lung Cancer | 6.8 | |
| MCF7 | Breast Cancer | 7.6 | |
| HCT116 | Colon Cancer | 6.8 | |
| Derivative 3f[1] | H460 | Lung Cancer | 5.4 |
| MCF7 | Breast Cancer | 4.7 | |
| HCT116 | Colon Cancer | 4.9 | |
| Derivative 3h[1] | G361 | Skin Cancer | 5.5 |
| H460 | Lung Cancer | 5.4 | |
| MCF7 | Breast Cancer | 5.2 | |
| Derivative 3j[1] | H460 | Lung Cancer | 4.8 |
| MCF7 | Breast Cancer | 5.2 | |
| HCT116 | Colon Cancer | 6.8 |
Table 2: Apoptosis Induction by a Benzo[h]quinoline Derivative
| Compound Reference | Cell Line | Cancer Type | Apoptotic Cells (%) |
| Derivative 3e[1] | G361 | Skin Cancer | ~25-30 |
| H460 | Lung Cancer | ~25-30 | |
| MCF7 | Breast Cancer | ~25-30 | |
| HCT116 | Colon Cancer | ~25-30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylbenzo[h]quinoline as a Fluorescent Probe in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of biomedical research due to their diverse biological activities and unique photophysical properties.[1][2] These scaffolds are instrumental in the development of fluorescent probes for bioimaging, enabling the visualization and tracking of various cellular components and processes.[1][2][3] This document provides detailed application notes and protocols for the potential use of 6-Methylbenzo[h]quinoline as a fluorescent probe in cell imaging.
It is important to note that while the benzo[h]quinoline scaffold is known, specific data on the photophysical properties and detailed cell imaging applications of the 6-methyl derivative are not extensively available in the current scientific literature. Therefore, the following protocols and data are based on the general characteristics of benzo[h]quinoline and other quinoline-based fluorescent probes. Researchers are encouraged to perform initial characterization studies to determine the specific properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for benzo[h]quinoline synthesis, such as the Friedländer annulation or photochemical cyclization reactions.[4][5] One potential approach involves the reaction of a suitable aminonaphthalene derivative with a methyl-substituted α,β-unsaturated carbonyl compound.
Photophysical Properties
| Property | Typical Value Range for Quinoline Derivatives | Reference |
| Excitation Wavelength (λex) | 340 - 450 nm | [6][7] |
| Emission Wavelength (λem) | 450 - 600 nm | [6][7] |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | General Knowledge |
| Quantum Yield (Φ) | 0.1 - 0.6 | [8] |
| Stokes Shift | 50 - 150 nm | [9] |
Experimental Protocols
The following are generalized protocols for the application of a novel fluorescent probe like this compound in cell imaging. Optimization of concentrations and incubation times will be necessary.
Protocol 1: Determination of Photophysical Properties
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Solvent Screening: Dilute the stock solution in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to a final concentration of 10 µM.
-
Absorbance and Emission Spectra: Record the absorbance spectra using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λex). Subsequently, record the fluorescence emission spectra by exciting at the determined λex using a spectrofluorometer.
-
Quantum Yield Calculation: Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 2: Cell Culture and Staining
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549, MCF-7) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of this compound in a serum-free cell culture medium at a final concentration ranging from 1 to 10 µM.
-
Incubation: Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and incubate with the probe-containing medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Mount the coverslips onto a microscope slide with a mounting medium or add fresh PBS to the glass-bottom dish. Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Hypothetical Application: Lipid Droplet Imaging
Several quinoline-based probes have shown affinity for lipid droplets.[12] The following diagram illustrates a hypothetical signaling pathway for lipid droplet dynamics that could be investigated using a suitable fluorescent probe.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6-phenylbenzo[h]quinolines via photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A two-photon fluorescent probe for exogenous and endogenous superoxide anion imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of a family of 10-hydroxybenzo[h]quinoline analogues via a modified Sanford reaction and their excited state intramolecular proton transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: DNA Intercalation Assay Using 6-Methylbenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in the field of oncology. Intercalators are molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit essential cellular processes like replication and transcription.[1][2] The study of DNA intercalation is therefore fundamental in the discovery and development of new anticancer drugs.[3] Quinoline derivatives, a class of heterocyclic aromatic compounds, have shown significant potential as DNA intercalating agents and inhibitors of enzymes that act on DNA.[4][5] This application note provides a detailed protocol for a fluorescence-based DNA intercalation assay using 6-Methylbenzo[h]quinoline, a compound of interest for its potential DNA binding properties.
This assay leverages the change in fluorescence of a DNA-binding dye upon displacement by a test compound. By monitoring the fluorescence quenching of a dye-DNA complex, the binding affinity of this compound to DNA can be determined. This method offers a sensitive and high-throughput-compatible approach to screen and characterize potential DNA intercalators.
Principle of the Assay
The assay is based on the principle of fluorescence resonance energy transfer (FRET) or direct displacement of a fluorescent DNA probe. A fluorescent dye, such as Ethidium Bromide (EtBr) or a SYBR Green analog, exhibits a significant increase in fluorescence intensity upon intercalation into the DNA double helix. When this compound is introduced, it competes with the dye for the intercalation sites. If this compound intercalates into the DNA, it displaces the fluorescent dye, leading to a decrease in the fluorescence signal. The degree of fluorescence quenching is proportional to the binding affinity of the test compound to the DNA.
Materials and Reagents
-
This compound
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr) or other suitable fluorescent DNA dye
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
DMSO (for dissolving the test compound)
-
96-well black microplates (for fluorescence measurements)
-
Fluorometer (plate reader)
-
Spectrophotometer (for DNA and compound concentration determination)
Experimental Protocol
Preparation of Stock Solutions
-
CT-DNA Stock Solution: Dissolve high-quality CT-DNA in Tris-HCl buffer to a concentration of approximately 1 mg/mL. Gently agitate overnight at 4°C to ensure complete dissolution. Determine the exact concentration by measuring the absorbance at 260 nm using a spectrophotometer (A260 of 1.0 ≈ 50 µg/mL dsDNA). The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Ethidium Bromide Stock Solution: Prepare a stock solution of EtBr in deionized water (e.g., 1 mg/mL). Caution: EtBr is a potent mutagen and should be handled with appropriate safety precautions.
DNA-Ethidium Bromide Complex Formation
-
Dilute the CT-DNA stock solution in Tris-HCl buffer to the desired final concentration in the assay wells (e.g., 20 µM).
-
Add EtBr to the diluted DNA solution to a final concentration that gives a strong and stable fluorescence signal (e.g., 2 µM).
-
Incubate the DNA-EtBr solution at room temperature for 10-15 minutes, protected from light, to allow for complete intercalation and signal stabilization.
Fluorescence Quenching Assay
-
Pipette a fixed volume of the pre-formed DNA-EtBr complex into each well of a 96-well black microplate.
-
Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer.
-
Add increasing concentrations of the this compound solution to the wells containing the DNA-EtBr complex. Include a control well with only the DNA-EtBr complex and buffer (no compound).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths appropriate for EtBr (e.g., Excitation: 520 nm, Emission: 610 nm).
Data Analysis
-
Correct the fluorescence readings by subtracting the background fluorescence of the buffer.
-
Calculate the percentage of fluorescence quenching using the following formula:
% Quenching = [(F₀ - F) / F₀] x 100
Where:
-
F₀ is the fluorescence intensity of the DNA-EtBr complex in the absence of the compound.
-
F is the fluorescence intensity of the DNA-EtBr complex in the presence of this compound.
-
-
Plot the percentage of quenching against the concentration of this compound.
-
The data can be analyzed using the Stern-Volmer equation to determine the binding constant (Ksv):
F₀ / F = 1 + Ksv[Q]
Where:
-
[Q] is the concentration of the quencher (this compound).
-
Ksv is the Stern-Volmer quenching constant.
-
Data Presentation
The quantitative data from the DNA intercalation assay should be summarized for clear interpretation and comparison.
| Parameter | Value |
| DNA Concentration | 20 µM |
| Ethidium Bromide Concentration | 2 µM |
| This compound Concentrations | 0 - 100 µM (example range) |
| Excitation Wavelength | 520 nm |
| Emission Wavelength | 610 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | 25°C |
| Stern-Volmer Constant (Ksv) | To be determined experimentally |
| IC50 (Concentration for 50% quenching) | To be determined experimentally |
Visualizations
Caption: Mechanism of DNA intercalation by this compound.
Caption: Workflow for the fluorescence-based DNA intercalation assay.
Conclusion
This application note provides a comprehensive protocol for assessing the DNA intercalation activity of this compound using a fluorescence-based displacement assay. The method is robust, sensitive, and suitable for screening and characterizing potential DNA-binding agents in a drug discovery pipeline. Further biophysical techniques, such as viscometry or circular dichroism, can be employed to corroborate the findings and further elucidate the binding mode.[6]
References
- 1. quora.com [quora.com]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciprofiles.com [sciprofiles.com]
- 5. Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Methylbenzo[h]quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylbenzo[h]quinoline is a heterocyclic aromatic compound of interest in various fields, including medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the quantitative determination of this compound in solution.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are optimized for the separation and quantification of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid: LC-MS grade
-
This compound reference standard: Purity ≥98%
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple solution-based sample, the following steps can be followed:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Dilute the sample if necessary to ensure the concentration of this compound falls within the linear range of the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the specified conditions.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) | 0.8% |
Table 3: Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 25 | 380,750 |
| 50 | 761,500 |
| 100 | 1,523,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Equation | y = 15230x + 120 |
Table 4: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (Intra-day RSD%) | 0.9% |
| Precision (Inter-day RSD%) | 1.5% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of analytical components.
Application Notes and Protocols for the Identification of 6-Methylbenzo[h]quinoline using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 6-Methylbenzo[h]quinoline using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable to various research and drug development settings.
Introduction
This compound is a heterocyclic aromatic compound. Accurate identification and quantification are crucial in various fields, including environmental analysis, toxicology, and pharmaceutical development, due to the potential biological activity of benzo[h]quinoline derivatives. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the unambiguous identification of this compound and its isomers.
This document outlines protocols for two primary mass spectrometry techniques: GC-MS for volatile and thermally stable samples and LC-MS/MS for a broader range of sample matrices, offering enhanced specificity through tandem mass spectrometry.
Predicted Mass Spectral Fragmentation of this compound
The molecular formula for this compound is C₁₄H₁₁N, and its monoisotopic mass is 193.0891 g/mol .
Table 1: Predicted Electron Ionization (EI) Fragmentation for this compound
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway | Relative Abundance |
| 193 | [M]⁺• | Molecular Ion | High |
| 178 | [M-CH₃]⁺ | Loss of a methyl radical | Moderate to High |
| 166 | [M-HCN]⁺• | Loss of neutral hydrogen cyanide from the quinoline ring | Low to Moderate |
| 152 | [M-CH₃-CN]⁺ | Subsequent loss of a cyanide radical from the [M-CH₃]⁺ ion | Moderate |
| 96.5 | [M]²⁺ | Doubly charged molecular ion | Low |
Note: The fragmentation of the isomeric 6-Methylquinoline provides a useful comparison. Its mass spectrum shows a strong molecular ion at m/z 143 and a significant fragment at m/z 115, corresponding to the loss of HCN.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Workflow for GC-MS Analysis
Detailed GC-MS Methodology
Sample Preparation:
-
Extraction: For solid samples (e.g., soil, tissue), perform a Soxhlet extraction with a suitable solvent like hexane or dichloromethane (DCM). For liquid samples, a liquid-liquid extraction may be appropriate.
-
Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step using a silica or alumina cartridge may be necessary to remove interferences.
-
Concentration: The extract is concentrated to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: The final solvent should be compatible with the GC system (e.g., hexane, ethyl acetate).
Instrumentation and Conditions:
Table 2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | 193, 178, 152 |
Data Analysis:
-
Retention Time: Compare the retention time of the peak of interest in the sample chromatogram to that of a this compound standard.
-
Mass Spectrum: Extract the mass spectrum from the chromatographic peak.
-
Identification: Compare the obtained mass spectrum with the predicted fragmentation pattern (Table 1) and a library spectrum if available. The presence of the molecular ion at m/z 193 and key fragment ions (m/z 178, 152) provides evidence for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly selective and sensitive and is particularly useful for complex matrices or when derivatization for GC-MS is not desirable.
Experimental Workflow for LC-MS/MS Analysis
Detailed LC-MS/MS Methodology
Sample Preparation:
-
Extraction: Extract the sample with a polar solvent such as acetonitrile or methanol.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulates.
-
Dilution: Dilute the sample in the initial mobile phase to ensure compatibility with the LC system.
Instrumentation and Conditions:
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| Capillary Voltage | 3.5 kV (ESI) |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The protonated molecule [M+H]⁺ of this compound is expected at m/z 194. Collision-induced dissociation (CID) will produce characteristic product ions.
Table 4: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Collision Energy (eV) | Use |
| 194 | 179 | [M+H-CH₃]⁺ | 20-30 | Quantifier |
| 194 | 167 | [M+H-HCN]⁺ | 25-35 | Qualifier |
| 194 | 153 | [M+H-CH₃-CN]⁺ | 30-40 | Qualifier |
Collision energies should be optimized for the specific instrument used.
Data Analysis:
-
Chromatographic Peak: A peak should be observed at the expected retention time for the specified MRM transitions.
-
Quantification: The peak area of the quantifier transition (194 -> 179) is used for quantification against a calibration curve prepared with a certified standard.
-
Confirmation: The ratio of the qualifier transition(s) to the quantifier transition should be consistent with that of the standard.
Data Interpretation and Identification Confirmation
A logical workflow is essential for confident identification.
Summary
The GC-MS and LC-MS/MS methods outlined provide robust and reliable approaches for the identification of this compound. The choice of technique will depend on the sample matrix, required sensitivity, and available instrumentation. Due to the lack of a publicly available mass spectrum for this compound, initial identification will rely on the predicted fragmentation patterns presented here, which should be confirmed by analysis of a certified reference standard.
Application Notes and Protocols: Antibacterial and Antifungal Activity Screening of 6-Methylbenzo[h]quinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific experimental data on the antibacterial and antifungal activity of 6-Methylbenzo[h]quinoline is currently available in the public domain. The following application notes and protocols are based on studies of closely related benzo[h]quinoline and benzo[f]quinoline derivatives. The provided data and potential mechanisms of action should be considered representative for this class of compounds and used as a guide for screening this compound.
Introduction
Quinoline and its fused-ring analogues, such as benzoquinolines, are prominent heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The planar aromatic structure of the benzo[h]quinoline core allows for intercalation into DNA and interaction with key cellular enzymes, making it a promising candidate for the development of new antimicrobial agents. This document provides an overview of the potential antibacterial and antifungal activities of this compound, based on data from related compounds, and details the experimental protocols for its screening.
Data Presentation: Antimicrobial Activity of Benzoquinoline Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of benzo[f]quinolinium salts, which serve as a proxy for the potential activity of this compound.
Table 1: Antibacterial Activity of Benzo[f]quinolinium Salts
| Compound ID | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) |
| 3g | 0.195 | 0.195 |
| 3h | 0.195 | 0.195 |
| 3n | 9.75 x 10⁻³ | 0.195 |
| Penicillin (Control) | - | - |
| Carbenicillin (Control) | - | 100 |
Data sourced from a study on benzo[f]quinoline derivatives and should be considered indicative for the benzo[h]quinoline scaffold.[1]
Table 2: Antifungal Activity of Benzo[f]quinolinium Salts
| Compound ID | Candida albicans (µg/mL) |
| 3g | 0.195 |
| 3h | 0.195 |
| 3n | 0.195 |
| Nystatin (Control) | 500,000 IU |
Data sourced from a study on benzo[f]quinoline derivatives and should be considered indicative for the benzo[h]quinoline scaffold.[1]
Proposed Mechanism of Action
Based on in silico studies of related benzoquinoline compounds, two primary mechanisms of action are proposed: inhibition of ATP synthase and inhibition of Topoisomerase II.[1] These enzymes are crucial for microbial energy production and DNA replication, respectively, making them excellent targets for antimicrobial agents.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the antibacterial and antifungal screening of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Agar Disc Diffusion Assay
This method is used to assess the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition.
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs
-
Sterile swabs
-
Petri dishes
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized microbial suspension to create a lawn of growth.
-
Disc Preparation: Impregnate sterile filter paper discs with a known concentration of this compound solution.
-
Disc Application: Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Caption: Workflow for the agar disc diffusion assay.
References
Application of Benzo[h]quinoline Derivatives as G-quadruplex Binding Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzo[h]quinoline derivatives as G-quadruplex (G4) binding agents. G-quadruplexes are non-canonical secondary structures of nucleic acids that are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. Consequently, small molecules that can selectively bind and stabilize these structures, such as certain benzo[h]quinoline derivatives, are of significant interest as potential therapeutic agents, particularly in oncology.
While specific data on 6-Methylbenzo[h]quinoline derivatives is limited in the current literature, this document will focus on the broader class of benzo[h]quinoline derivatives, using available data for 2- and 3-carboxy-benzoquinolines as a representative example. These compounds have been shown to bind to G-quadruplex DNA with moderate affinity and selectivity over duplex DNA[1].
Data Presentation
The following table summarizes the quantitative data for the binding of 2- and 3-carboxy-benzoquinolines to G-quadruplex DNA.
| Compound Class | G-Quadruplex Target | Binding Constant (Ka) | Selectivity (Quadruplex vs. Duplex DNA) | Reference |
| 2- and 3-carboxy-benzoquinolines | General G-quadruplex | ~3 x 10⁵ M⁻¹ | ~10-fold | [1] |
Mechanism of Action
G-quadruplex binding agents, including benzo[h]quinoline derivatives, are hypothesized to exert their biological effects primarily through the stabilization of G-quadruplex structures. In cancer cells, this can lead to the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling cellular immortality. The stabilization of G-quadruplexes in the promoter regions of oncogenes can also modulate their transcription.
Caption: Mechanism of action of G-quadruplex binding agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific benzo[h]quinoline derivative and G-quadruplex sequence being studied.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel G-quadruplex binding agents.
Caption: Experimental workflow for G4 ligand screening.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding. An increase in the melting temperature (ΔTm) indicates binding and stabilization.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-d(TTAGGG)n-TAMRA-3').
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Benzo[h]quinoline derivative stock solution (in DMSO or appropriate solvent).
-
Real-time PCR instrument or a fluorometer with temperature control.
Protocol:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the annealing buffer to a final concentration of 0.2 µM.
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.
-
In a 96-well plate, add the annealed oligonucleotide solution to each well.
-
Add the benzo[h]quinoline derivative to the wells at various concentrations (typically from 0.1 to 10 µM). Include a control well with no ligand.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence of the donor fluorophore (e.g., FAM) as the temperature is increased from 25°C to 95°C in increments of 1°C per minute.
-
Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the ligand-containing samples.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of the G-quadruplex DNA and to observe conformational changes upon ligand binding.
Materials:
-
Unlabeled G-quadruplex-forming oligonucleotide.
-
CD buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Benzo[h]quinoline derivative stock solution.
-
CD spectrophotometer.
-
Quartz cuvette with a 1 cm path length.
Protocol:
-
Prepare a solution of the oligonucleotide in the CD buffer to a final concentration of 5 µM.
-
Anneal the oligonucleotide as described in the FRET protocol.
-
Record the CD spectrum of the G-quadruplex DNA alone from 220 nm to 320 nm. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm and a negative peak around 260 nm.
-
Titrate the benzo[h]quinoline derivative into the cuvette at increasing concentrations.
-
Record the CD spectrum after each addition and incubation for 5 minutes.
-
Analyze the changes in the CD spectrum to determine if the ligand induces a conformational change in the G-quadruplex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the ligand and the G-quadruplex.
Materials:
-
Biotinylated G-quadruplex-forming oligonucleotide.
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated sensor chip.
-
Running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM KCl, 0.05% Tween 20).
-
Benzo[h]quinoline derivative solutions at various concentrations.
Protocol:
-
Immobilize the biotinylated G-quadruplex oligonucleotide onto the streptavidin-coated sensor chip.
-
Equilibrate the chip surface with running buffer.
-
Inject the benzo[h]quinoline derivative solutions at a range of concentrations over the chip surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regenerate the sensor chip surface if necessary, according to the manufacturer's instructions.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The association constant (Ka) is the reciprocal of Kd.
PCR Stop Assay
This assay determines the ability of a ligand to stabilize G-quadruplex structures within a DNA template and inhibit the progression of DNA polymerase.
Materials:
-
DNA template containing a G-quadruplex-forming sequence.
-
Primer complementary to the 3' end of the template.
-
Taq DNA polymerase and dNTPs.
-
PCR buffer.
-
Benzo[h]quinoline derivative stock solution.
-
Denaturing polyacrylamide gel and electrophoresis equipment.
Protocol:
-
Set up PCR reactions containing the DNA template, primer, Taq polymerase, dNTPs, and PCR buffer.
-
Add the benzo[h]quinoline derivative at various concentrations to the reactions. Include a control reaction with no ligand.
-
Perform a limited number of PCR cycles (e.g., 10-15 cycles).
-
Stop the reactions and denature the DNA products.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualize the DNA bands (e.g., by SYBR Green staining).
-
An increase in the intensity of the band corresponding to the polymerase stopping at the G-quadruplex site indicates that the ligand is stabilizing the G-quadruplex structure and inhibiting DNA synthesis.
These protocols provide a foundation for researchers to explore the potential of this compound and related derivatives as G-quadruplex binding agents for therapeutic applications. Rigorous experimental design and data analysis are crucial for the successful characterization of these promising compounds.
References
6-Methylbenzo[h]quinoline: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[h]quinoline is a heterocyclic compound belonging to the benzoquinoline family. Its rigid, planar structure and the presence of a reactive methyl group make it a valuable scaffold and building block in organic synthesis. The benzo[h]quinoline core is a recognized pharmacophore found in numerous biologically active molecules, including anticancer, antibacterial, and antifungal agents. The methyl group at the 6-position offers a convenient handle for further functionalization, allowing for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry, materials science, and catalysis.
This document provides an overview of the synthetic utility of this compound, including proposed synthetic protocols for its preparation and subsequent transformations. It is intended to serve as a practical guide for researchers interested in utilizing this versatile building block in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through classical quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, starting from 4-methylnaphthalen-1-amine.
Proposed Synthetic Protocol: Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Reaction Scheme:
Skraup Synthesis of this compound.
Experimental Protocol:
-
To a mixture of 4-methylnaphthalen-1-amine (1 equiv.) and nitrobenzene (1.2 equiv.), cautiously add concentrated sulfuric acid (3 equiv.) with cooling.
-
Add glycerol (3 equiv.) to the mixture.
-
Heat the reaction mixture to 140-150 °C for 3-4 hours. The reaction is exothermic and should be controlled carefully.
-
Cool the mixture and pour it into a large volume of water.
-
Remove the excess nitrobenzene by steam distillation.
-
Make the residue alkaline with a concentrated sodium hydroxide solution.
-
The product, this compound, can be isolated by steam distillation or extraction with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane).
Applications of this compound as a Building Block
The methyl group at the 6-position of the benzo[h]quinoline core is the primary site for synthetic transformations. Its reactivity is analogous to that of other methylquinolines, which can undergo oxidation, condensation, and C-H functionalization reactions.
Oxidation to Aldehyde and Carboxylic Acid
The methyl group can be selectively oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid), providing key intermediates for further derivatization.
Reaction Scheme:
Oxidation of this compound.
Generalized Experimental Protocol for Oxidation to Aldehyde:
-
Dissolve this compound (1 equiv.) in a suitable solvent such as dioxane or toluene.
-
Add an oxidizing agent like selenium dioxide (SeO₂, 1.1 equiv.) or manganese dioxide (MnO₂, 5-10 equiv.).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Benzo[h]quinoline-6-carbaldehyde by column chromatography on silica gel.
Quantitative Data (Expected Yields based on analogous reactions):
| Product | Oxidizing Agent | Typical Yield (%) |
| Benzo[h]quinoline-6-carbaldehyde | SeO₂ | 50-70 |
| Benzo[h]quinoline-6-carbaldehyde | MnO₂ | 60-80 |
| Benzo[h]quinoline-6-carboxylic Acid | KMnO₄ | 70-90 |
Condensation Reactions
The active methyl group of this compound can participate in condensation reactions with aromatic aldehydes to form styryl derivatives. These derivatives are of interest due to their extended conjugation and potential applications as fluorescent probes and in materials science.
Reaction Scheme:
Condensation with Aromatic Aldehydes.
Generalized Experimental Protocol for Condensation:
-
A mixture of this compound (1 equiv.) and an aromatic aldehyde (1.1 equiv.) in acetic anhydride (5-10 equiv.) is heated at reflux for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Synthesis of Ligands for Metal Complexes
The benzo[h]quinoline scaffold is a well-known chelating ligand in coordination chemistry. Functionalization of the methyl group can lead to the synthesis of novel ligands with tailored electronic and steric properties for applications in catalysis and as luminescent materials. For example, the 6-methyl group can be a precursor to a phosphine or amine coordinating group.
Conceptual Workflow for Ligand Synthesis:
Workflow for Ligand Synthesis.
Applications in Drug Development
Quinoline and benzoquinoline derivatives are known to exhibit a wide range of biological activities. The introduction of various substituents on the this compound scaffold can lead to the discovery of novel therapeutic agents.
Potential Biological Activities of this compound Derivatives:
-
Anticancer: The planar aromatic system can intercalate with DNA, and derivatives can be designed to inhibit topoisomerases or kinases.
-
Antimicrobial: The quinoline core is present in several antibacterial and antifungal drugs. Modifications at the 6-position can enhance potency and spectrum of activity.
-
Antimalarial: Chloroquine and other quinoline-based drugs are cornerstones of antimalarial therapy. Novel derivatives are continuously being explored to combat drug resistance.
Signaling Pathway Implication (Hypothetical):
Many quinoline-based anticancer agents function by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Hypothetical Inhibition of PI3K/Akt/mTOR Pathway.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the 6-methyl group open avenues for the creation of a wide array of functionalized molecules. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this scaffold in the development of new pharmaceuticals, functional materials, and catalysts. Further investigation into the specific reaction conditions and the biological evaluation of novel derivatives is warranted to fully unlock the potential of this valuable synthetic intermediate.
Troubleshooting & Optimization
Troubleshooting low solubility of 6-Methylbenzo[h]quinoline in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 6-Methylbenzo[h]quinoline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of organic compounds like this compound is influenced by several factors, including:
-
pH of the solution: As a basic compound (due to the quinoline nitrogen), its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.
-
Temperature: For most solid solutes, solubility tends to increase with higher temperatures.[5]
-
Co-solvents: The presence of a water-miscible organic solvent can significantly enhance solubility.[6][7]
-
Excipients: Surfactants, cyclodextrins, and other solubilizing agents can increase apparent solubility.[7][8][9]
-
Particle Size: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.[5][7]
Q3: Can I predict the solubility of this compound?
A3: While an exact prediction is difficult without experimental data, computational models can provide an estimate. The predicted XLogP3 value for 6-methylquinoline is 2.6[1], and for benzo[h]quinoline, it is 3.4. These values indicate a lipophilic character, suggesting low aqueous solubility. The addition of a methyl group to the benzo[h]quinoline structure is unlikely to significantly increase its hydrophilicity.
Troubleshooting Low Solubility
This guide provides a systematic approach to addressing low solubility issues with this compound in your experiments.
Initial Assessment
Before attempting advanced solubilization techniques, it's crucial to confirm the issue.
dot
Caption: Initial assessment workflow for solubility issues.
Solubilization Strategies
Based on the nature of your experiment, you can employ several strategies to enhance the solubility of this compound.
1. pH Adjustment
As a basic compound, protonating the nitrogen atom on the quinoline ring by lowering the pH can significantly increase its aqueous solubility.
-
Recommendation: Prepare a stock solution in a dilute acidic medium (e.g., 0.1 N HCl). Subsequently, you can neutralize the solution if your experimental conditions require it, but be mindful of potential precipitation.
2. Co-solvents
Using a water-miscible organic solvent, or a co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, methanol, and polyethylene glycol (PEG).
-
Consideration: The choice of co-solvent and its final concentration should be compatible with your experimental system (e.g., cell culture, in vivo studies) to avoid toxicity or off-target effects.
3. Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Examples: Tween® 80, Polysorbate 20, Sodium dodecyl sulfate (SDS).
-
Application: Useful for in vitro assays, but their in vivo use requires careful consideration of potential toxicity.
4. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[7][9]
-
Common Types: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[7]
5. Particle Size Reduction
Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][7]
-
Methods: Micronization or nanocrystal technology.[10] This is more relevant for formulation development than for typical laboratory-scale experiments.
Troubleshooting Flowchart
The following flowchart provides a decision-making tool for selecting an appropriate solubilization strategy.
dot
Caption: Decision tree for selecting a solubilization method.
Data on Related Compounds
The following table summarizes solubility information for compounds structurally related to this compound. This data can provide a baseline for what to expect.
| Compound | Molecular Weight ( g/mol ) | Solubility in Water | Notes |
| Quinoline | 129.16 | Slightly soluble[11] | More soluble in hot water and organic solvents.[11] |
| 6-Methylquinoline | 143.18 | Slightly soluble[1] | Soluble in benzene and ether.[1] |
| Benzo[h]quinoline | 179.22 | Insoluble[3] | |
| 3-Methylbenzo[f]quinoline | 193.24 | Slightly soluble[12] |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous solution (e.g., water, buffer) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol describes how to prepare a concentrated stock solution of this compound.
-
Solvent Selection: Choose a biocompatible co-solvent in which this compound is highly soluble (e.g., DMSO).
-
Dissolution: Dissolve the desired amount of the compound in the minimum necessary volume of the co-solvent to create a high-concentration stock solution. Gentle warming or sonication may aid dissolution.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
-
Application: When preparing working solutions, dilute the stock solution into the aqueous experimental medium. Ensure the final concentration of the co-solvent is low enough to be non-toxic and does not interfere with the experiment. Perform a check for precipitation upon dilution.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines the use of a cyclodextrin to enhance solubility.
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to be effective for solubilizing hydrophobic compounds (e.g., 1-10% w/v).
-
Complexation: Add an excess of this compound to the HP-β-CD solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separation and Quantification: Centrifuge and/or filter the solution to remove any undissolved compound. Determine the concentration of the solubilized compound in the clear solution by a suitable analytical method.
dot
Caption: General workflow for experimental solubility determination.
References
- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo h quinoline 97 230-27-3 [sigmaaldrich.com]
- 3. 5,6-BENZOQUINOLINE | 85-02-9 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. japer.in [japer.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-METHYLBENZO-5,6-QUINOLINE | 85-06-3 [chemicalbook.com]
How to reduce byproduct formation in 6-Methylbenzo[h]quinoline synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize byproduct formation during the synthesis of 6-Methylbenzo[h]quinoline.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which is most common?
The synthesis of the quinoline core is well-established, with several named reactions being applicable.[1] For this compound, the most common methods are variations of the Skraup or Doebner-von Miller reactions, which are robust for constructing the quinoline system from an aromatic amine.[1][2]
-
Skraup Synthesis: This method involves reacting 1-naphthylamine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2][3] Dehydration of glycerol in situ creates acrolein, which then reacts with the amine.[3] To introduce the 6-methyl group, a crotonaldehyde precursor would be used instead of glycerol.
-
Doebner-von Miller Reaction: This is a more general approach where an α,β-unsaturated carbonyl compound reacts with an aromatic amine in the presence of an acid catalyst.[4][5] It is considered a variation of the Skraup synthesis.[1]
-
Combes Synthesis: This route uses a β-diketone that condenses with the aromatic amine, followed by an acid-catalyzed ring closure.[6]
-
Friedländer Synthesis: This involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.[7][8]
The Skraup and Doebner-von Miller reactions are frequently employed due to the commercial availability of the necessary precursors.
Q2: What are the most common byproducts encountered in this compound synthesis?
Byproduct formation is a significant challenge, particularly in highly exothermic reactions like the Skraup synthesis.[3] The main classes of byproducts include:
-
Polymeric Tars: Dark, insoluble polymeric materials are the most common byproducts. They arise from the uncontrolled polymerization of α,β-unsaturated carbonyl intermediates (e.g., acrolein or crotonaldehyde) under harsh acidic and high-temperature conditions.[9]
-
Regioisomers: Depending on the reaction, cyclization can occur at different positions on the naphthalene ring, leading to isomeric impurities that can be difficult to separate. In a Combes-type synthesis, the direction of ring closure is influenced by steric and electronic factors, which can lead to mixtures of products.[10]
-
Oxidation Byproducts: In the Skraup synthesis, the oxidizing agent can lead to undesired side reactions if not controlled properly, resulting in over-oxidized products or byproducts from the oxidant itself.[3]
-
Incompletely Cyclized Intermediates: If the reaction does not go to completion, intermediates such as the initial Michael adduct or the dihydroquinoline species may remain.[3]
Q3: How can the formation of tar and polymeric byproducts be minimized?
Tar formation is directly related to the highly exothermic nature of the reaction.[3] Control is critical.
-
Temperature Management: Maintain strict temperature control, especially during the addition of sulfuric acid. The use of an ice bath to keep the initial temperature low is highly recommended.
-
Slow Reagent Addition: Add the acid catalyst slowly and dropwise to the reaction mixture to dissipate heat and prevent localized temperature spikes.
-
Use of a Moderator: The addition of a mild moderator, such as ferrous sulfate (FeSO₄), can help to make the reaction less violent and more controllable.[2]
Q4: I am observing a mixture of isomers. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is crucial for obtaining a pure product and simplifying purification.
-
Choice of Synthesis Route: The Friedländer synthesis, when suitable precursors are available, offers more predictable regioselectivity compared to the Skraup or Combes methods.[8]
-
Catalyst Selection: In acid-catalyzed cyclizations like the Combes synthesis, the choice and concentration of the acid (e.g., sulfuric acid vs. polyphosphoric acid) can influence which regioisomer is favored.[6]
-
Steric Hindrance: The substituents on both the naphthylamine and the carbonyl reactant can sterically direct the cyclization to a specific position. Strategically choosing starting materials can favor the formation of the desired 6-methyl isomer.[10]
Q5: How do reactant ratios and purity impact byproduct formation?
The stoichiometry and purity of your starting materials are fundamental to a successful synthesis.
-
Reactant Purity: Use high-purity 1-naphthylamine and carbonyl compounds. Impurities can initiate side reactions, leading to a complex mixture of byproducts and a lower yield of the desired product.
-
Stoichiometry: The molar ratios of the reactants, acid, and oxidizing agent should be carefully optimized. An excess of the oxidizing agent can lead to unwanted side reactions, while insufficient acid may result in an incomplete reaction.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction turns dark and viscous immediately; low to no product yield. | The reaction is too exothermic and uncontrolled, leading to rapid polymerization (tarring).[3] | • Add a moderator like ferrous sulfate (FeSO₄) before adding acid.[2]• Perform the addition of sulfuric acid very slowly with vigorous stirring in an ice bath.• Ensure the reaction vessel is adequately sized to handle potential foaming or rapid boiling. |
| Multiple spots on TLC with similar Rf values, making purification difficult. | Formation of regioisomers or other closely related byproducts. | • Screen different acid catalysts (e.g., H₂SO₄, PPA, Lewis acids) to alter regioselectivity.[6][7]• Modify the reaction temperature, as this can influence the kinetic vs. thermodynamic product ratio.• Employ high-performance column chromatography with different solvent systems for separation. |
| Reaction is sluggish or stalls before completion (verified by TLC). | Insufficient acid catalysis or inadequate reaction temperature/time. | • Ensure the correct molar equivalent of acid is used.• Gradually increase the reaction temperature after the initial exothermic phase is controlled.• Increase the overall reaction time and monitor progress with TLC until the starting material is consumed. |
| Product yield is consistently low despite a clean reaction profile. | Sub-optimal work-up procedure or product loss during purification. | • During work-up, carefully neutralize the acidic mixture and ensure the product is fully extracted into the organic phase.• Optimize the solvent system for column chromatography to minimize product loss on the stationary phase.• Consider alternative purification methods like recrystallization if applicable. |
Section 3: Key Experimental Protocol
General Protocol for this compound via a Modified Skraup-Doebner-von Miller Synthesis
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
1-Naphthylamine
-
Crotonaldehyde (or a precursor like paraldehyde)
-
Glycerol (as a solvent and dehydrating agent)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as an oxidizing agent)
-
Ferrous Sulfate (FeSO₄, as a moderator)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1-naphthylamine, glycerol, and ferrous sulfate.
-
Begin vigorous stirring and cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
After the acid addition is complete, add the crotonaldehyde and nitrobenzene to the mixture.
-
Slowly and carefully heat the reaction mixture in a heating mantle to approximately 130-140°C. Maintain this temperature for 3-4 hours. The reaction is exothermic and should be monitored closely.[9]
-
Allow the mixture to cool to room temperature. Carefully dilute the mixture with water and transfer it to a large beaker.
-
Steam distill the mixture to remove the unreacted nitrobenzene.
-
Cool the remaining solution and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the crude product.
-
Extract the product into an organic solvent like dichloromethane multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Section 4: Data Presentation
Table 1: Influence of Key Parameters on Synthesis Outcome
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Temperature Control | Rapid heating, no cooling during acid addition. | Low Yield (<20%), High Purity Issues (significant tar). | Slow, controlled heating; use of ice bath during acid addition. | Improved Yield (>50%), Higher Purity. |
| Moderator | No moderator used. | Violent, hard-to-control reaction; potential for boil-over; low yield.[2] | Ferrous Sulfate (FeSO₄) added. | Smoother, more controlled reaction; improved safety and higher, more consistent yield.[2] |
| Oxidizing Agent | Arsenic Acid | Less violent reaction, potentially higher yield.[2] | Nitrobenzene | More common but can lead to a more vigorous reaction and requires removal by steam distillation.[3] |
| Acid Addition | Acid added quickly in one portion. | Severe exotherm, extensive charring and byproduct formation. | Slow, dropwise addition of acid with efficient stirring. | Controlled exotherm, minimized polymerization, cleaner reaction profile. |
Section 5: Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Common pathways leading to byproduct formation.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Doebner-Miller Reaction [drugfuture.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 6-Methylbenzo[h]quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 6-Methylbenzo[h]quinoline. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. For instance, in a Skraup-type synthesis, you may encounter unreacted starting materials like α-naphthylamine, oxidation byproducts, and polymeric materials. If a Doebner-von Miller reaction is used, side products from self-condensation of the unsaturated carbonyl compound can be a source of contamination. Incomplete cyclization or aromatization can also lead to dihydro- or tetrahydro-benzo[h]quinoline impurities.
Q2: My purified this compound appears as a colored oil instead of a solid. What could be the reason?
A2: While pure this compound is a solid at room temperature, the presence of residual solvents or minor impurities can lead to the formation of an oil or a low-melting solid. Ensure all solvent has been thoroughly removed under high vacuum. If the issue persists, the product may require further purification to remove these impurities.
Q3: How can I effectively monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor your column. Use a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 for good separation. You can visualize the spots on the TLC plate using a UV lamp (254 nm), where the aromatic rings will show up as dark spots. Staining with iodine can also be used for visualization.[1][2][3][4][5]
Q4: What is the best method for assessing the final purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the purity of your compound.[6][7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and identifying any residual impurities.[4][11][12][13]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC. A common starting point for benzo[h]quinolines is a mixture of petroleum ether and ethyl acetate.[11] - Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica gel to avoid cracks and channels. |
| Product is Tailing on the Column | - The compound is interacting too strongly with the stationary phase.- The compound is not sufficiently soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the mobile phase to reduce strong interactions with the silica gel.- Ensure the chosen solvent system is appropriate for the solubility of your compound. |
| Low Recovery of the Product | - The compound may be irreversibly adsorbed onto the silica gel.- The product may be eluting with other fractions. | - Deactivate the silica gel with a small amount of water or triethylamine before packing the column if your compound is sensitive to acidic conditions.- Carefully monitor all fractions by TLC to ensure the product is not being discarded with impurity fractions. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Slowly evaporate some of the solvent to increase the concentration of the product.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield of Recovered Crystals | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals.- Keep the filtration apparatus hot during the removal of insoluble impurities. |
Quantitative Data Presentation
The following table summarizes typical yields and purity levels for this compound obtained through different purification methods. The actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Yield (%) | Purity (%) | Reference |
| Flash Column Chromatography | 70-85 | >98 (by HPLC) | [14] |
| Recrystallization | 60-75 | >99 (by HPLC) | [15] |
| Liquid-Liquid Extraction (as initial workup) | 80-95 (crude) | 70-90 (by NMR) | [16] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the chosen eluent. A common eluent for benzo[h]quinoline derivatives is a mixture of petroleum ether and ethyl acetate.[11] The ratio should be optimized by TLC to achieve an Rf value of 0.3-0.4 for the product.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent.
-
This solution is then adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to obtain a dry, free-flowing powder.
-
This dry-loaded sample is carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
The eluent is passed through the column under positive pressure.
-
Fractions are collected in test tubes or vials.
-
The progress of the separation is monitored by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the crude this compound at an elevated temperature but not at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for quinoline derivatives.[15]
-
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask.
-
The solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration.
-
The collected crystals are washed with a small amount of cold solvent.
-
The purified crystals are then dried under vacuum to remove any residual solvent.
-
Protocol 3: Liquid-Liquid Extraction for Initial Workup
-
Quenching and Dilution:
-
After the reaction is complete, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid).
-
An organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate) is added.
-
-
Extraction:
-
The mixture is transferred to a separatory funnel and shaken vigorously, with periodic venting.
-
The layers are allowed to separate, and the aqueous layer is drained.
-
The organic layer is washed sequentially with water and then with brine.
-
-
Drying and Concentration:
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can then be further purified by chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. rsc.org [rsc.org]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Stabilizing 6-Methylbenzo[h]quinoline for long-term laboratory storage
This technical support center provides guidance on the long-term laboratory storage and stability of 6-Methylbenzo[h]quinoline. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), heat (thermal degradation), and strong oxidizing agents.[2][3] Aromatic heterocyclic compounds, in general, can be susceptible to oxidation, particularly at the nitrogen atom, and can undergo various photochemical reactions.
Q3: How can I visually inspect my sample of this compound for signs of degradation?
A3: While visual inspection is not a definitive test for purity, any noticeable change in the physical appearance of the compound, such as a change in color (e.g., from off-white/light yellow to brown), or the development of a strong odor, may indicate degradation. For accurate assessment, analytical techniques like HPLC are recommended.
Q4: Is this compound sensitive to moisture?
A4: Yes, as with many heterocyclic aromatic compounds, it is recommended to handle and store this compound in a dry environment to prevent potential hydrolysis or other moisture-related degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from a solid sample that has been properly stored. Verify the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV. |
| Change in the physical appearance of the solid compound (e.g., color change). | Exposure to light, heat, or air over time. | The compound may have degraded. It is recommended to re-test the purity of the material before use. Consider purifying the compound if necessary or using a fresh, properly stored batch. |
| Precipitation observed in a stock solution. | The concentration of the solution may be too high for the chosen solvent, or the solution may have degraded, leading to the formation of less soluble byproducts. | Try gently warming the solution to see if the precipitate redissolves. If not, the solution should be filtered, and the concentration re-determined. It is often best to prepare a fresh solution. |
| Low purity detected by analytical methods (e.g., HPLC, NMR). | Improper storage conditions or the age of the compound. | Review your storage procedures to ensure they align with the recommended guidelines (cool, dark, dry, inert atmosphere). If the compound is old, it may have degraded over time. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program to elute the parent compound and any potential degradation products.
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the potential degradation pathways and to validate the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (0.1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before injection into the HPLC.
2. Oxidative Degradation:
-
Prepare a solution of this compound (0.1 mg/mL) in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Inject the sample into the HPLC.
3. Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound (0.1 mg/mL in acetonitrile) and incubate at 60°C for 48 hours.
-
Analyze both the solid and liquid samples by HPLC.
4. Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in acetonitrile) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC after 24 hours.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize thermal degradation. |
| Light | Protect from light (amber vials or stored in the dark) | To prevent photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent exposure to air and moisture. |
| Incompatible Substances | Strong oxidizing agents | To prevent chemical reactions leading to degradation. |
Table 2: Hypothetical Forced Degradation Study Results
| Stress Condition | Observation | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | Slight degradation | 95% | 1 |
| 0.1 M NaOH, 60°C, 24h | Moderate degradation | 85% | 2 |
| 3% H₂O₂, RT, 24h | Significant degradation | 70% | 3 |
| Heat (Solid), 80°C, 48h | Minimal degradation | 98% | 0 |
| Heat (Solution), 60°C, 48h | Slight degradation | 92% | 1 |
| Photolysis, 24h | Significant degradation | 65% | 4 |
Visualizations
References
Best practices for handling and disposal of benzo[h]quinoline compounds
This guide provides best practices for the safe handling and disposal of benzo[h]quinoline and its derivatives. Researchers, scientists, and drug development professionals should consult this information before beginning experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with benzo[h]quinoline?
A1: Benzo[h]quinoline is classified as a hazardous chemical. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Irritation: Causes skin and serious eye irritation[1][2]. It may also cause respiratory irritation[1][2].
-
Carcinogenicity: While not universally listed, it is prudent to handle benzo[h]quinoline as a suspected carcinogen due to its classification as a polycyclic aromatic hydrocarbon (PAH)[2].
Q2: Are there established occupational exposure limits for benzo[h]quinoline?
A2: Currently, there are no specific occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) established for benzo[h]quinoline by major regulatory bodies[3]. Therefore, it is crucial to handle it with care in a designated area, such as a chemical fume hood, to minimize any potential exposure.
Q3: What Personal Protective Equipment (PPE) is required when handling benzo[h]quinoline?
A3: Appropriate PPE must be worn at all times when handling benzo[h]quinoline. This includes:
-
Eye Protection: Chemical safety goggles or a face shield[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[3].
-
Body Protection: A lab coat, long pants, and closed-toe shoes[2]. For procedures with a risk of splashing, an apron or oversleeves may be necessary.
Q4: How should I store benzo[h]quinoline compounds?
A4: Store benzo[h]quinoline in a tightly closed container in a dry, cool, and well-ventilated area[2]. It should be stored away from strong oxidizing agents.
Troubleshooting Guides
Problem: I have spilled a small amount of solid benzo[h]quinoline on my lab bench.
Solution:
-
Alert Colleagues: Inform others in the vicinity of the spill.
-
Wear Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Gently cover the spill with an absorbent material to avoid generating dust.
-
Clean the Spill: Carefully sweep up the absorbed material and place it into a sealed container labeled as "Hazardous Waste"[2].
-
Decontaminate the Area: Wipe the spill area with a 70% solution of isopropanol, followed by soap and water[4].
-
Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as hazardous waste.
Problem: I believe my glassware is contaminated with benzo[h]quinoline residue.
Solution:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which benzo[h]quinoline is soluble, such as methanol, ethanol, or dichloromethane. This initial rinse should be collected and disposed of as hazardous waste.
-
Decontamination: Immerse the glassware in a 10% bleach solution for at least one hour[5].
-
Thorough Cleaning: After decontamination, wash the glassware with soap and water, followed by a final rinse with distilled water[5].
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C13H9N | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 48-52 °C | [3] |
| Boiling Point | 338 °C | [3] |
| Solubility in Methanol | Almost transparent | [6] |
| Water Solubility | Insoluble | [7] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of Benzo[h]quinoline
-
Preparation: Before starting, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE.
-
Weighing: Use a tared weigh boat to carefully measure the desired amount of solid benzo[h]quinoline.
-
Transfer: Gently transfer the solid to a suitable flask.
-
Dissolution: Add the desired solvent (e.g., methanol, dichloromethane) to the flask and mix until the solid is fully dissolved.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container.
Protocol 2: Disposal of Benzo[h]quinoline Waste
-
Waste Segregation: All materials contaminated with benzo[h]quinoline, including unused product, solutions, and cleaning materials, must be treated as hazardous waste[6]. Do not mix with other waste streams unless compatible.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour benzo[h]quinoline waste down the drain.
Visualizations
Caption: Experimental Workflow for Benzo[h]quinoline.
Caption: Waste Disposal Decision Tree.
References
- 1. Benzo[h]quinoline [webbook.nist.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Benzo[h]quinoline (CAS 230-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. Benzo[h]quinoline 230-27-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Benzo[h]quinoline 230-27-3 | TCI AMERICA [tcichemicals.com]
- 7. 408328-97-2|Benzo[h]quinoline-10-sulfonic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Computational Analysis of 6-Methylbenzo[h]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting computational analysis of 6-Methylbenzo[h]quinoline and related N-heterocyclic aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Which level of theory and basis set is recommended for initial geometry optimization of this compound?
A1: For initial geometry optimizations of this compound, a good starting point is Density Functional Theory (DFT) with a functional like B3LYP. This functional provides a reliable balance between accuracy and computational cost for many organic molecules. For the basis set, a Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, you can subsequently use a larger basis set like 6-311+G(d,p).
Q2: My geometry optimization is failing to converge. What are some common troubleshooting steps?
A2: Convergence issues can arise from several factors. Here are some steps to take:
-
Improve the Initial Structure: Ensure your starting geometry is reasonable. You can pre-optimize with a faster, less accurate method like molecular mechanics before running a higher-level DFT calculation.
-
Use a More Robust Optimization Algorithm: If your software allows, switch to a different optimization algorithm. For example, the Berny optimization algorithm is common in Gaussian.
-
Calculate with a Smaller Basis Set First: Obtain a converged geometry with a smaller basis set (e.g., 3-21G) and use this as the input for a larger basis set calculation.
-
Check for Imaginary Frequencies: If the optimization finishes but you have imaginary frequencies, it indicates you have found a transition state or a saddle point, not a minimum. You will need to visualize the imaginary frequency's vibrational mode and perturb the geometry along that mode to break the symmetry and then re-optimize.
Q3: How do I accurately model the excited states and UV-Vis spectrum of this compound?
A3: Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for calculating the electronic excited states and simulating the UV-Vis spectrum of molecules like this compound. The choice of functional is crucial for TD-DFT calculations. While B3LYP is a reasonable start, functionals like CAM-B3LYP or ωB97X-D are often better for describing charge-transfer excitations, which can be important in aromatic systems.
Q4: What is the best approach to account for solvent effects in my calculations?
A4: The choice of solvent model depends on the desired accuracy and the specific interactions you want to capture.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method that represents the solvent as a continuous dielectric medium. This is often sufficient for modeling bulk solvent effects.
-
Explicit Solvation Models: For cases where specific molecule-solvent interactions (like hydrogen bonding) are critical, an explicit model where individual solvent molecules are included in the calculation is more accurate, though computationally much more expensive. A hybrid approach, with a few explicit solvent molecules in the first solvation shell and a PCM model for the bulk, can offer a good compromise.
Troubleshooting Guides
Issue: Unusually long calculation times for a seemingly simple molecule.
Guide:
-
Check the Basis Set: Ensure you haven't accidentally chosen an overly large basis set for a preliminary calculation. Start with a smaller, more modest basis set to get a feel for the computational cost.
-
Symmetry: If your molecule has symmetry, ensure your computational chemistry software is recognizing and utilizing it. This can significantly reduce the number of unique calculations required.
-
Hardware Allocation: Verify that you have allocated a sufficient number of CPU cores and memory for the calculation. Insufficient resources can lead to slow performance.
-
Software and Method: For very large systems, consider if a semi-empirical method could provide a reasonable starting point before moving to more demanding DFT or ab initio methods.
Issue: The calculated absorption spectrum does not match the experimental data.
Guide:
-
Functional and Basis Set: The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set. Test a few different functionals (e.g., B3LYP, CAM-B3LYP, PBE0) and basis sets to see how they affect the calculated excitation energies.
-
Solvent Effects: The solvent environment can significantly shift absorption peaks (solvatochromism). Ensure you have included an appropriate solvent model (e.g., PCM) in your TD-DFT calculation that matches the experimental conditions.
-
Vibronic Coupling: The experimental spectrum includes broadening due to vibrational transitions (vibronic structure). Standard TD-DFT calculations give vertical excitation energies ("stick spectra"). For a more realistic comparison, you may need to perform a vibrational analysis on the excited states or use a smearing function to broaden the calculated peaks.
Data and Methodologies
Table 1: Comparison of DFT Functionals for Geometry Optimization
| Functional | Basis Set | Relative Computational Cost | Key Characteristics |
| B3LYP | 6-31G(d) | Low | Good for general-purpose geometry optimizations of organic molecules. |
| M06-2X | 6-311+G(d,p) | Medium | Better for systems with non-covalent interactions. |
| ωB97X-D | 6-311+G(d,p) | Medium-High | Includes dispersion corrections, good for long-range interactions. |
| PBE0 | 6-311+G(d,p) | Medium | A parameter-free hybrid functional, often good for electronic properties. |
Experimental Protocol: Standard Geometry Optimization and Frequency Analysis
-
Initial Structure Creation: Build the 3D structure of this compound using a molecular editor and perform an initial clean-up using molecular mechanics (e.g., with a force field like MMFF94).
-
DFT Geometry Optimization:
-
Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Set up the calculation to perform a full geometry optimization to a stationary point on the potential energy surface.
-
Run the calculation.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.
-
The results of the frequency calculation also provide thermodynamic data like zero-point vibrational energy (ZPVE).
-
Visualizations
Caption: Workflow for geometry optimization and electronic property analysis.
Caption: Logic for troubleshooting geometry optimization convergence issues.
Troubleshooting poor results in 6-Methylbenzo[h]quinoline cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 6-Methylbenzo[h]quinoline and other quinoline derivatives in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of cytotoxic action?
This compound belongs to the quinoline family of compounds, which are known for a wide range of biological activities, including anti-cancer properties.[1][2] While the precise mechanism for this specific derivative may require empirical determination, related benzo[h]quinoline compounds have been shown to induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death.[3][4] This can occur through the intrinsic pathway, often characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9.[3]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives increase intracellular ROS levels, leading to oxidative stress.[5][6]
-
DNA Damage: The resulting oxidative stress can lead to DNA damage, activating signaling pathways involving proteins like H2AX and ATM, which ultimately initiates cell death.[5]
-
DNA Intercalation: Certain benzo[h]quinoline structures are capable of intercalating with DNA, disrupting its normal function and leading to cytotoxicity.[4]
-
Inhibition of Signaling Pathways: Some quinoline compounds can suppress critical cell survival pathways like the Akt/mTOR pathway.[7]
Q2: Which cytotoxicity assays are most common for evaluating quinoline derivatives?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of quinoline compounds on various cancer cell lines.[5][8] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other tetrazolium reduction assays like MTS and XTT, or ATP-based assays (e.g., CellTiter-Glo®), can also be used and may offer advantages such as higher solubility of the formazan product.[9][10]
Q3: What are the typical cytotoxic concentrations for benzo[h]quinoline derivatives?
The half-maximal inhibitory concentration (IC50) can vary significantly based on the specific chemical structure, the cancer cell line being tested, and experimental conditions. The table below summarizes IC50 values for several related benzo[h]quinoline compounds to provide a potential reference range.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Arylated benzo[h]quinolines | G361 (Skin Cancer) | 5.5 | [5] |
| H460 (Lung Cancer) | 4.8 - 5.4 | [5] | |
| MCF7 (Breast Cancer) | 5.2 | [5] | |
| HCT116 (Colon Cancer) | 6.8 - 6.9 | [5] | |
| Tetrahydrobenzo[h]quinolines | MCF-7 (Breast Cancer) | 10 (24h), 7.5 (48h) | [3] |
| A549 (Lung Cancer) | 1.86 - 3.91 | [4] | |
| A2780 (Ovarian Cancer) | 1.86 - 3.91 | [4] |
Troubleshooting Guide
This guide addresses common problems encountered during cytotoxicity assays with this compound.
Q4: My results show high variability between replicate wells. What could be the cause?
High variability can obscure the true effect of the compound and is often due to technical inconsistencies.[11][12]
-
Potential Cause 1: Inconsistent Cell Seeding. If cells are not evenly distributed in the 96-well plate, the starting cell number in each well will differ, leading to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently between pipetting rows.
-
-
Potential Cause 2: Pipetting Errors. Small volume inaccuracies during compound dilution or reagent addition can lead to large variations in the final absorbance readings.
-
Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. For serial dilutions, change pipette tips for each concentration to prevent carryover.
-
-
Potential Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[11]
-
Potential Cause 4: Cell Detachment. Rough handling during media changes or reagent additions can cause adherent cells to detach, especially if the compound itself affects cell adhesion.[11]
-
Solution: When aspirating or adding liquids, place the pipette tip against the side of the well and perform the action slowly and gently.
-
Q5: I'm observing high background absorbance in my "no cell" or "vehicle control" wells. Why is this happening?
High background absorbance can be caused by contamination or chemical interference.
-
Potential Cause 1: Microbial Contamination. Bacteria or yeast in the culture medium can metabolize the MTT reagent, leading to a false positive signal.
-
Solution: Always use sterile technique. Visually inspect plates for contamination before adding the MTT reagent. Check your media and reagents for any signs of contamination.
-
-
Potential Cause 2: Compound Interference. this compound, like some chemical compounds, might directly reduce the MTT tetrazolium salt or interact with the solubilization agent, causing a color change independent of cellular activity.
-
Solution: Set up proper controls. Run a "compound in media" blank (without cells) for each concentration to see if the compound itself generates a signal.[9] Subtract this background reading from your experimental wells.
-
-
Potential Cause 3: Reagent Instability. Prolonged exposure of MTT or culture medium to light can cause spontaneous reduction of the tetrazolium salt.[9]
-
Solution: Prepare MTT solution fresh or store it protected from light at 4°C for short-term and -20°C for long-term use.[13] Incubate plates in the dark after adding the MTT reagent.
-
Q6: The dose-response curve doesn't look sigmoidal or is otherwise unusual. How can I fix this?
An abnormal dose-response curve can indicate issues with the compound, the concentration range, or a complex biological response.[14][15]
-
Potential Cause 1: Compound Solubility. If this compound precipitates out of solution at higher concentrations, it will not be available to the cells, causing the dose-response curve to plateau or become erratic.
-
Solution: Visually inspect your compound dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent (ensuring the solvent itself is not toxic to the cells at the final concentration) or adjusting the pH.
-
-
Potential Cause 2: Incorrect Concentration Range. If the selected concentrations are all too high, you may only see the bottom plateau of the curve (maximum inhibition). If they are all too low, you may only see the top plateau (no inhibition).
-
Solution: Perform a range-finding experiment using a wide range of concentrations with logarithmic spacing (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the appropriate range for a full curve.
-
-
Potential Cause 3: Complex Biological Response. Some compounds can elicit biphasic responses (hormesis) or may not achieve 100% cell death, leading to a shallow curve or a plateau below full inhibition.[15]
-
Solution: This may be a true biological effect. Consider complementing your viability assay with other methods, such as an apoptosis assay (Annexin V staining) or a cell cycle analysis, to better understand the mechanism.
-
Visualized Workflows and Pathways
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high replicate variability.
Standard MTT Assay Experimental Workflow
Caption: Workflow for a typical MTT cytotoxicity assay.
Potential Apoptotic Signaling Pathway
Caption: Potential ROS-mediated apoptotic pathway for quinoline derivatives.
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized and stored protected from light.[13]
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile culture plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000-15,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" and "vehicle control."
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. For the vehicle control wells, add medium containing the same final concentration of the solvent (e.g., DMSO) used for the compound.
-
Exposure: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration ~0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[16]
-
Final Incubation: Cover the plate and leave it at room temperature in the dark for at least 2 hours, or until all crystals are dissolved. Gentle mixing on an orbital shaker can aid dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100). Plot the % Viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. It is a useful secondary assay to confirm the mechanism of cell death.[4][5]
Materials:
-
Cells treated with this compound at the desired concentration (e.g., IC50) and time.
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available).
-
Binding Buffer (typically provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound as you would for a cytotoxicity assay. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 15. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Technical Support Center: Enhancing the Photostability of 6-Methylbenzo[h]quinoline-Based Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 6-Methylbenzo[h]quinoline-based dyes. The following information is curated to provide insights into improving the photostability of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound-based dye is rapidly photobleaching under illumination. What are the primary causes?
A1: Rapid photobleaching is a common issue with fluorescent dyes and can be attributed to several factors. The primary cause is the dye's transition to a highly reactive triplet state upon photoexcitation. In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can degrade the dye molecule. Additionally, high excitation power and prolonged exposure to light can accelerate this process. The intrinsic molecular structure of the dye also plays a crucial role in its photostability.
Q2: How can I improve the photostability of my this compound-based dye in solution?
A2: Several strategies can be employed to enhance the photostability of your dye:
-
Use of Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can accept energy from the dye's triplet state, returning the dye to its ground state and preventing the formation of ROS.
-
Addition of Antioxidants: Antioxidants such as n-propyl gallate (nPG) and ascorbic acid (AA) can scavenge ROS, thereby protecting the dye from degradation.
-
Solvent Deoxygenation: Removing dissolved oxygen from the solvent by purging with an inert gas like nitrogen or argon can significantly reduce photobleaching.
-
Structural Modification: Chemical modification of the dye structure, such as the introduction of electron-donating groups, can sometimes enhance photostability. However, the specific effects of substituents on the photostability of this compound are not extensively documented and require experimental validation.
Q3: What is the role of the methyl group at the 6-position of the benzo[h]quinoline core in terms of photostability?
A3: The influence of a methyl group at the 6-position of the benzo[h]quinoline core on photostability is not extensively detailed in current literature. Generally, methyl groups are weakly electron-donating, which can sometimes influence the electronic properties of the dye and its excited states. However, without specific experimental data for this class of compounds, it is difficult to predict its precise effect. It is recommended to experimentally compare the photostability of 6-methylated derivatives with their unsubstituted counterparts to determine the impact of this specific modification.
Q4: Are there commercially available photostabilizer cocktails that I can use?
A4: Yes, several commercial photostabilizer cocktails are available that contain a mixture of triplet state quenchers and antioxidants. These can be a convenient option to improve the photostability of your dyes. However, the optimal composition may vary depending on the specific dye and experimental conditions. It is advisable to test different cocktails and concentrations to find the most effective one for your application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during fluorescence microscopy | High excitation laser power. Prolonged exposure time. Oxygen-mediated photobleaching. | Reduce laser power to the minimum required for adequate signal-to-noise. Decrease the exposure time per frame. Use a deoxygenating system or add triplet state quenchers/antioxidants to the imaging medium. |
| Inconsistent photostability results between experiments | Variations in solvent purity and oxygen content. Inconsistent concentration of dye or photostabilizers. Fluctuation in light source intensity. | Use high-purity solvents and consistently deoxygenate them. Prepare fresh solutions and accurately control concentrations. Monitor and stabilize the output of your light source. |
| Precipitation of the dye or additives in the sample | Poor solubility of the dye or photostabilizer in the chosen solvent. High concentrations of additives. | Test the solubility of all components in the chosen solvent system. Optimize the concentrations of the dye and any photostabilizing agents. Consider using a co-solvent to improve solubility. |
| Altered spectral properties of the dye after adding stabilizers | Chemical interaction between the dye and the stabilizer. Formation of ground-state complexes. | Screen different types of photostabilizers. Perform control experiments to measure the absorption and emission spectra of the dye in the presence and absence of the stabilizer to check for any shifts. |
Strategies to Enhance Photostability
The following table summarizes common strategies to improve the photostability of fluorescent dyes. While these are general strategies, they provide a strong starting point for experiments with this compound-based dyes.
| Strategy | Mechanism of Action | Examples of Compounds |
| Triplet State Quenching | Deactivates the reactive triplet state of the dye through energy transfer, preventing reactions with molecular oxygen. | Cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA) |
| Antioxidant/ROS Scavenging | Removes reactive oxygen species (ROS) from the solution, which are major contributors to dye degradation. | n-Propyl gallate (nPG), Ascorbic acid (AA), Trolox |
| Solvent Deoxygenation | Reduces the concentration of molecular oxygen, a key reactant in photobleaching pathways. | Purging with Nitrogen or Argon gas |
| Structural Modification | Alters the electronic properties and excited-state dynamics of the dye to favor radiative decay over non-radiative, degradative pathways. | Introduction of electron-donating groups, cyclization to restrict conformational freedom. |
Key Experimental Protocols
Protocol for Assessing Photostability of a Fluorescent Dye in Solution
This protocol provides a general method for quantifying the photostability of a fluorescent dye in solution by measuring the change in its absorbance or fluorescence over time upon continuous irradiation.
Materials:
-
This compound-based dye stock solution
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Calibrated light source with a specific wavelength for excitation (e.g., a filtered lamp or a laser)
-
Magnetic stirrer and stir bar (optional)
-
Timer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound-based dye in the desired solvent at a concentration that gives an initial absorbance of approximately 0.1 at the excitation wavelength.
-
Transfer the solution to a quartz cuvette. If using a magnetic stirrer, add a small stir bar.
-
-
Initial Measurements:
-
Record the initial absorbance spectrum of the dye solution using the UV-Vis spectrophotometer.
-
Record the initial fluorescence emission spectrum of the dye solution using the fluorometer. The excitation wavelength should be the same as that used for the photobleaching experiment.
-
-
Photobleaching Experiment:
-
Place the cuvette in a holder in front of the calibrated light source. If stirring, ensure a constant and gentle stirring rate.
-
Start the timer and begin continuous irradiation of the sample.
-
At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the dye's stability), stop the irradiation and record the absorbance and/or fluorescence spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the maximum absorption wavelength (λmax) or the integrated fluorescence intensity as a function of irradiation time.
-
The rate of photobleaching can be determined by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).
-
The photobleaching quantum yield (Φb), a measure of the dye's instability, can be calculated if the photon flux of the light source is known.[1]
-
Note: It is crucial to perform control experiments, such as monitoring a sample kept in the dark, to account for any thermal degradation.
Visualizing Photodegradation and Mitigation
Understanding the photophysical processes that lead to dye degradation is key to improving photostability. The following diagrams illustrate these concepts.
Caption: Jablonski diagram illustrating the electronic states of a fluorophore and pathways leading to fluorescence or photobleaching. Triplet state quenchers (TSQ) can deactivate the reactive triplet state.
Caption: A general workflow for systematically improving the photostability of a novel fluorescent dye.
References
Refining protocols for studying 6-Methylbenzo[h]quinoline metabolism in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro metabolism of 6-Methylbenzo[h]quinoline.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro metabolism studies of this compound using liver S9 fractions and microsomes.
| Problem | Possible Cause | Suggested Solution |
| Low or No Metabolite Formation | Inactive Enzymes | Ensure proper storage of S9 fraction/microsomes at -80°C. Avoid repeated freeze-thaw cycles. Pre-incubate the enzyme suspension at 37°C before adding the substrate. |
| Cofactor Degradation | Prepare fresh cofactor solutions (e.g., NADPH, UDPGA, PAPS, GSH) for each experiment. Keep cofactor solutions on ice until use.[1] | |
| Sub-optimal Incubation Conditions | Optimize protein concentration, substrate concentration, and incubation time. Perform a time-course experiment to determine the linear range of the reaction.[2][3] | |
| Enzyme Inhibition by the Test Compound | Run the assay at multiple substrate concentrations to check for substrate inhibition. If inhibition is observed, use a lower concentration of this compound. | |
| High Variability Between Replicates | Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like S9 fractions. |
| Incomplete Mixing | Gently vortex or mix all reaction components thoroughly before and during incubation. | |
| Temperature Fluctuations | Ensure the incubator or water bath maintains a constant temperature of 37°C.[2] | |
| Rapid Depletion of Parent Compound | High Metabolic Rate | Reduce the incubation time or decrease the S9/microsomal protein concentration. |
| Non-enzymatic Degradation | Include a control incubation without cofactors or with heat-inactivated enzymes to assess non-enzymatic degradation.[4] | |
| Difficulty in Metabolite Identification | Low Metabolite Abundance | Increase the initial substrate concentration or scale up the incubation volume. Concentrate the sample before analysis. |
| Matrix Effects in LC-MS/MS Analysis | Optimize sample preparation to remove interfering substances. Use a stable isotope-labeled internal standard. | |
| Co-elution of Metabolites | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on studies of similar methylated polycyclic aromatic hydrocarbons (PAHs) and quinolines, the expected major metabolic pathways for this compound include:
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation on the aromatic rings and oxidation of the methyl group to a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.[6][7]
-
Phase II Metabolism: The hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).[8]
Q2: Should I use liver S9 fraction or microsomes for my initial metabolism studies?
A2: The choice between S9 fraction and microsomes depends on your research goals:
-
Liver S9 Fraction: Contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes. It is a good choice for a broader initial assessment of overall hepatic metabolism.[8][9][10]
-
Liver Microsomes: Primarily contain Phase I enzymes (CYPs) and some Phase II enzymes (UGTs). They are ideal for studying CYP-mediated metabolism in detail.[11]
For a comprehensive understanding, it is often beneficial to use both systems.
Q3: What are the recommended starting concentrations for the assay components?
A3: The following are general starting concentrations that should be optimized for your specific experimental conditions:
Q4: How can I analyze the metabolites of this compound?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of drug metabolites.[5] High-resolution mass spectrometry (HRMS) can aid in the identification of unknown metabolites by providing accurate mass measurements.[5]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (prepare fresh): A mixture of NADPH (final concentration 1 mM), UDPGA (final concentration 0.5 mM), PAPS (final concentration 0.05 mg/mL), and GSH (final concentration 2.5 mM) in phosphate buffer.[1]
-
This compound Stock Solution: 10 mM in DMSO.
-
Liver S9 Fraction: Thaw on ice immediately before use. Dilute to the desired concentration with cold phosphate buffer.
2. Incubation Procedure:
-
In a microcentrifuge tube, add the appropriate volume of liver S9 fraction and phosphate buffer.
-
Add the this compound working solution to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding the cofactor solution.
-
Incubate at 37°C with gentle shaking for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[2]
-
Transfer the supernatant for LC-MS/MS analysis.
3. Control Incubations:
-
Negative Control (No Cofactors): Replace the cofactor solution with phosphate buffer.
-
Negative Control (Heat-Inactivated S9): Heat the S9 fraction at 95°C for 5 minutes before adding it to the reaction mixture.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂.
-
NADPH Regenerating System (prepare fresh): A solution containing NADPH (final concentration 1 mM), glucose-6-phosphate (final concentration 10 mM), and glucose-6-phosphate dehydrogenase (final concentration 1 U/mL) in phosphate buffer. Alternatively, a commercially available NADPH regenerating system can be used.
-
This compound Stock Solution: 10 mM in DMSO.
-
Liver Microsomes: Thaw on ice immediately before use. Dilute to the desired concentration with cold phosphate buffer.
2. Incubation Procedure:
-
In a microcentrifuge tube, add the appropriate volume of liver microsomes and phosphate buffer.
-
Add the this compound working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for the desired time points.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
3. Control Incubations:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with phosphate buffer.
-
Negative Control (Heat-Inactivated Microsomes): Heat the microsomes at 95°C for 5 minutes before use.
Visualizations
Caption: General workflow for in vitro metabolism studies.
Caption: Postulated metabolic pathways for this compound.
References
- 1. 2.2. Liver S9 Metabolic Stability Assay [bio-protocol.org]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. ijpras.com [ijpras.com]
- 6. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. mttlab.eu [mttlab.eu]
- 11. mttlab.eu [mttlab.eu]
Validation & Comparative
Comparative Cytotoxicity Analysis: 6-Methylbenzo[h]quinoline vs. Benzo[h]quinoline on A549 Lung Cancer Cells
A comprehensive review of the available scientific literature reveals a notable gap in direct comparative studies on the cytotoxic effects of 6-Methylbenzo[h]quinoline and its parent compound, benzo[h]quinoline, on the A549 human lung adenocarcinoma cell line. While research has been conducted on various derivatives of benzo[h]quinoline and other quinoline compounds, a head-to-head analysis of these two specific molecules is not presently available. This guide, therefore, synthesizes the existing data for related compounds to provide a potential framework for future research and to highlight the current understanding of their anti-cancer properties.
Data Summary
Due to the absence of direct comparative experimental data for this compound and benzo[h]quinoline on A549 cells, a quantitative comparison table cannot be constructed at this time. Research has, however, provided cytotoxicity data for other substituted benzo[h]quinoline derivatives against various cancer cell lines. For instance, a study on new arylated benzo[h]quinolines demonstrated cytotoxic effects on H460 lung cancer cells, with IC50 values for some derivatives falling in the low micromolar range[1]. Another study on a novel indolo[2,3-b]quinoline derivative reported an IC50 value of 9.96 µg/mL on A549 cells[2][3].
| Compound | Cell Line | IC50 Value | Citation |
| Arylated Benzo[h]quinoline Derivatives (e.g., 3e, 3f, 3h, 3j) | H460 (Lung Cancer) | 5.3 - 6.8 µM | [1] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung Cancer) | 9.96 µg/mL | [2][3] |
Note: The data presented above is for derivatives of benzo[h]quinoline and not the parent compound or this compound. This highlights the need for further research to determine the specific cytotoxic profiles of the compounds .
Experimental Protocols
The methodologies employed in studying the cytotoxicity of quinoline derivatives typically involve standard cell-based assays. The following is a generalized protocol based on common practices in the field.
Cell Culture and Treatment
A549 human lung adenocarcinoma cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (e.g., this compound and benzo[h]quinoline) for specific durations, typically 24 to 72 hours[4][5].
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability[6][7]. Following treatment with the compounds, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells. The formazan crystals are subsequently dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO)[4]. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis
To determine if the cytotoxic effects are mediated by apoptosis, various assays can be employed:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[6].
-
Nuclear Staining: Dyes such as Hoechst 33342 or DAPI can be used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation[8].
-
Caspase Activity Assays: The activation of key apoptotic executioner proteins, such as caspase-3 and caspase-7, can be measured using specific substrates that generate a fluorescent or colorimetric signal upon cleavage[9].
Potential Signaling Pathways
While specific signaling pathways for this compound and benzo[h]quinoline in A549 cells have not been elucidated, studies on other quinoline derivatives suggest potential mechanisms of action.
One prominent mechanism is the induction of oxidative stress-mediated DNA damage . Some arylated benzo[h]quinolines have been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the DNA damage response pathway, involving proteins such as ATM and H2AX[1]. This can ultimately trigger apoptosis.
Another potential pathway involves the modulation of Bcl-2 family proteins . Quinoline derivatives have been observed to alter the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis[10][11].
The following diagram illustrates a generalized workflow for investigating the cytotoxic effects and potential signaling pathways of novel compounds in A549 cells.
Caption: A generalized experimental workflow for assessing cytotoxicity.
The following diagram illustrates a potential signaling pathway based on the known effects of other benzo[h]quinoline derivatives.
Caption: A potential mechanism of action for benzo[h]quinoline derivatives.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 5. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methylbenzo[h]quinoline and Other Topoisomerase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Methylbenzo[h]quinoline and other established topoisomerase inhibitors. This document outlines their mechanisms of action, presents available experimental data for comparative analysis, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and chromosome segregation. These enzymes function by creating transient breaks in the DNA backbone, allowing for the passage of another DNA segment through the break before resealing it. This catalytic cycle makes them vital for cell viability and, consequently, a key target for anticancer therapies.
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase I inhibitors target the enzyme responsible for creating single-strand breaks in DNA.
-
Topoisomerase II inhibitors target the enzyme that introduces double-strand breaks.
These inhibitors can act as "poisons," trapping the topoisomerase-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers cell cycle arrest and apoptosis.
This guide focuses on a comparative study of this compound, a compound of interest for its potential topoisomerase inhibitory activity, alongside well-established topoisomerase inhibitors such as Camptothecin and its derivatives (Topoisomerase I inhibitors) and Etoposide (a Topoisomerase II inhibitor).
Comparative Analysis of Inhibitor Potency
The efficacy of topoisomerase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for a selection of topoisomerase inhibitors.
Note on this compound: As of the latest available research, specific IC50 values for the direct inhibition of topoisomerase I or II by this compound have not been prominently reported in publicly accessible literature. However, studies on structurally related arylated benzo[h]quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting a potential role in inducing cell death, possibly through mechanisms including oxidative stress-mediated DNA damage[1].
Topoisomerase I Inhibitors: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Camptothecin | HT-29 (Colon) | 0.01[2] |
| Topotecan | HT-29 (Colon) | 0.033[2] |
| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon) | 0.0088[2] |
| Arylated Benzo[h]quinoline Derivative (Compound 3e) | G361 (Skin Cancer) | 4.7[1] |
| H460 (Lung Cancer) | 5.8[1] | |
| MCF7 (Breast Cancer) | 6.2[1] | |
| HCT116 (Colon Cancer) | 7.6[1] | |
| Arylated Benzo[h]quinoline Derivative (Compound 3f) | G361 (Skin Cancer) | 5.1[1] |
| H460 (Lung Cancer) | 6.5[1] | |
| MCF7 (Breast Cancer) | 7.1[1] | |
| HCT116 (Colon Cancer) | 6.9[1] |
Topoisomerase II Inhibitors: Comparative Potency
| Compound | Target/Assay | IC50 (µM) |
| Etoposide | Topoisomerase IIα relaxation assay | 80-160 |
| Doxorubicin | Topoisomerase IIα | 0.88 - 3.0 |
| NK314 | Topoisomerase IIα relaxation assay | 4 - 8 |
| XK469 | HL-60 (Leukemia) | 21.64 ± 9.57[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of topoisomerase inhibitors. Below are protocols for key in vitro assays.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA (e.g., 0.5 µg).
-
Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control (solvent only).
-
Initiate the reaction by adding a predetermined unit of Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
ATP solution (e.g., 10 mM)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, kDNA (e.g., 200 ng), and ATP.
-
Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control.
-
Initiate the reaction by adding a predetermined unit of Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in or near the well.
-
Stain the gel and visualize under UV light.
-
Assess the inhibition by observing the reduction in the amount of decatenated minicircles.
Visualizing Cellular Pathways and Workflows
Understanding the cellular response to topoisomerase inhibition and the experimental workflow is facilitated by clear diagrams.
DNA Damage Response Signaling Pathway
Topoisomerase inhibitors that trap the cleavage complex lead to DNA strand breaks, which activate the DNA Damage Response (DDR) pathway. This pathway involves a cascade of signaling events aimed at repairing the damage or inducing apoptosis if the damage is too severe.
Caption: DNA Damage Response Pathway Induced by Topoisomerase Inhibitors.
General Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new topoisomerase inhibitors typically follows a standardized workflow, from initial screening to cellular assays.
Caption: Workflow for Screening and Characterizing Topoisomerase Inhibitors.
Conclusion
While established topoisomerase inhibitors like camptothecin derivatives and etoposide have well-defined mechanisms and a wealth of quantitative data, the exploration of novel scaffolds such as benzo[h]quinolines continues to be a promising avenue for the development of new anticancer agents. Although direct topoisomerase inhibition data for this compound is not yet widely available, the cytotoxic effects of related compounds suggest that this chemical class warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and comparative evaluation of these and other potential topoisomerase inhibitors. Future studies should focus on elucidating the precise molecular targets and obtaining quantitative inhibitory data for promising new compounds to better understand their therapeutic potential.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 3. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 6-Methylbenzo[h]quinoline In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer mechanism of 6-Methylbenzo[h]quinoline. Due to the limited publicly available in vivo data specifically for this compound, this document leverages experimental data from closely related benzo[h]quinoline and quinoline derivatives to construct a plausible validation framework. This guide compares the hypothesized mechanisms of this compound with established quinoline-based anticancer agents, offering a comprehensive overview for further research and development.
Comparative Analysis of Anticancer Activity
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including significant anticancer properties.[1][2] The proposed anticancer mechanisms for these compounds are diverse, ranging from the inhibition of cell proliferation to the induction of apoptosis.[1][2]
Table 1: Comparison of In Vitro Cytotoxicity (IC50, µM) of Benzo[h]quinoline Derivatives and Other Quinoline-Based Agents
| Compound/Derivative | Human Lung Cancer (H460) | Human Breast Cancer (MCF7) | Human Colon Cancer (HCT116) | Human Skin Cancer (G361) | Reference Compound (Doxorubicin) |
| Benzo[h]quinoline derivative 3e | 6.8 | 7.6 | 6.8 | 5.3 | ~2.1 |
| Benzo[h]quinoline derivative 3f | 5.4 | 4.7 | 4.9 | - | ~2.1 |
| Hypothetical this compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bosutinib (Quinoline-based) | Varies | Varies | Varies | Varies | Varies |
| Cabozantinib (Quinoline-based) | Varies | Varies | Varies | Varies | Varies |
Data for benzo[h]quinoline derivatives 3e and 3f are derived from in vitro studies and presented here for comparative purposes.[3] The IC50 values for established drugs like Bosutinib and Cabozantinib vary depending on the specific cancer cell line and experimental conditions.
Proposed In Vivo Anticancer Mechanisms of this compound
Based on the known mechanisms of related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following pathways:
-
Induction of Oxidative Stress-Mediated DNA Damage: Some benzo[h]quinoline derivatives have been shown to induce cancer cell death by generating reactive oxygen species (ROS), leading to DNA damage.[3]
-
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Molecular docking studies suggest that benzo[h]quinolines can bind to the hydrophobic pocket of CDK2, a key regulator of the cell cycle.[3]
-
Topoisomerase Inhibition: Quinoline derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[1]
-
Kinase Inhibition: Many quinoline-based drugs, such as bosutinib and cabozantinib, function as inhibitors of various protein kinases involved in cancer cell signaling pathways like EGFR, VEGF, and c-Met.[4][5]
Below is a diagram illustrating a potential signaling pathway for the anticancer activity of this compound, based on the mechanisms of related compounds.
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocols for In Vivo Validation
To validate the anticancer mechanism of this compound in vivo, a series of experiments using animal models are required. Below are detailed methodologies for key experiments.
Xenograft Tumor Model
A xenograft model is a common approach to evaluate the efficacy of a potential anticancer compound in a living organism.
Experimental Workflow:
Caption: Workflow for a xenograft tumor model experiment.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., H460 lung cancer, MCF7 breast cancer) are cultured in appropriate media until they reach the desired confluency.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline, DMSO)
-
This compound (at various doses)
-
Positive control (e.g., Doxorubicin) The treatment is administered via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified period (e.g., 21 days).
-
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to assess the levels of proteins in the hypothesized signaling pathways.
Pharmacokinetic Study
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Key Parameters to be Determined in a Pharmacokinetic Study
| Parameter | Description |
| Cmax | Maximum plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocol:
-
Animal Model: Healthy mice or rats are used.
-
Drug Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters are calculated from the plasma concentration-time data.
Comparative Summary and Future Directions
While direct in vivo evidence for the anticancer activity of this compound is currently lacking, the data from related benzo[h]quinoline and quinoline derivatives provide a strong rationale for its further investigation. The proposed mechanisms, including the induction of oxidative stress, and inhibition of CDK2 and topoisomerase, are consistent with the known activities of this class of compounds.
Future in vivo studies should focus on:
-
Efficacy in various xenograft models: Testing this compound against a panel of cancer cell lines from different tissues of origin.
-
Combination therapy: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutic agents.
-
Toxicity profiling: Conducting comprehensive toxicology studies to determine the safety profile of the compound.
-
Metabolism and metabolite identification: Understanding how the compound is metabolized in vivo to identify any active or toxic metabolites.
By systematically addressing these research questions, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly evaluated.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Affinity of Benzo[h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of DNA Interaction
The interaction of small molecules with DNA is a cornerstone of developing novel therapeutic agents, particularly in oncology. Benzo[h]quinolines are a class of heterocyclic compounds that have demonstrated potential as DNA intercalators, positioning them as interesting candidates for anticancer drug development. The planarity of the aromatic system allows these molecules to insert between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing cellular apoptosis.
A study by Jafari et al. (2019) investigated a series of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives for their cytotoxic and DNA intercalating effects. While this study did not specifically analyze 6-Methylbenzo[h]quinoline, it provides valuable insights into the structure-activity relationships within this class of compounds. The research indicated that, in general, the aromatic benzo[h]quinolines exhibited a stronger interaction with DNA compared to their saturated tetrahydrobenzo[h]quinoline counterparts[1].
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected benzo[h]quinoline and tetrahydrobenzo[h]quinoline derivatives against the A549 human lung cancer cell line, as reported by Jafari et al. (2019). Cytotoxicity, represented by IC50 values, is often correlated with the DNA binding affinity of intercalating agents. Among the tested compounds, compound 6i , a benzo[h]quinoline derivative, was identified as exhibiting the most potent DNA intercalating effects[1].
| Compound | Chemical Structure | IC50 (µM) against A549 cells | Notes on DNA Interaction |
| 6b | Benzo[h]quinoline derivative | 2.54 ± 0.13 | Studied for DNA interaction |
| 6e | Tetrahydrobenzo[h]quinoline derivative | 1.86 ± 0.09 | Showed most potent cytotoxic effect |
| 6i | Benzo[h]quinoline derivative | 2.15 ± 0.11 | Exhibited the most DNA intercalating effects |
| 6j | Tetrahydrobenzo[h]quinoline derivative | 3.91 ± 0.21 | Studied for DNA interaction |
Data extracted from Jafari et al., 2019.
II. Experimental Protocols for Determining DNA Binding Affinity
The assessment of DNA binding affinity is crucial for the characterization of potential DNA-targeting drugs. Several biophysical techniques are commonly employed to quantify these interactions. Below are detailed methodologies for three key experimental approaches.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to DNA. The method relies on changes in the fluorescence properties of either the small molecule or a DNA-bound probe upon interaction.
Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., benzo[h]quinoline derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer solution (e.g., Tris-HCl buffer, pH 7.4). The concentration of ctDNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
The purity of the DNA solution should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
-
Titration Experiment:
-
Place a fixed concentration of the test compound in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the compound at a suitable excitation wavelength.
-
Incrementally add small aliquots of the ctDNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity at the emission maximum of the compound.
-
The binding constant (Kb) can be determined by plotting the fluorescence quenching data using the Stern-Volmer equation or by fitting the data to a suitable binding model.
-
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy is a straightforward method to observe the interaction between DNA and a small molecule. Intercalation of a compound into the DNA helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).
Protocol for UV-Visible Titration:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and ctDNA as described for fluorescence spectroscopy.
-
-
Titration Experiment:
-
Place a fixed concentration of the test compound in a quartz cuvette.
-
Record the initial UV-Visible absorption spectrum of the compound (typically in the range of 200-400 nm).
-
Add increasing concentrations of ctDNA to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Visible spectrum.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum of the compound upon addition of DNA.
-
The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting 1/(A - A0) versus 1/[DNA].
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Protocol for ITC:
-
Sample Preparation:
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the compound are injected into the DNA solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (a plot of heat flow versus time) is integrated to obtain a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of the two molecules).
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[2][4]
-
III. Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the DNA binding potential of a novel compound, from initial screening to detailed biophysical characterization.
Caption: A generalized experimental workflow for the evaluation of DNA binding agents.
IV. Signaling Pathways and Logical Relationships
The interaction of benzo[h]quinoline derivatives with DNA can trigger a cascade of cellular events, ultimately leading to apoptosis. The following diagram illustrates a simplified logical relationship between DNA intercalation and the induction of programmed cell death.
Caption: Simplified pathway from DNA intercalation to apoptosis.
References
- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-Methylbenzo[h]quinoline Docking Simulations with Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico molecular docking simulations of benzo[h]quinoline derivatives with corresponding experimental data. By presenting detailed methodologies and summarizing quantitative data, this document aims to serve as a valuable resource for researchers in the field of computational drug design and cancer research. The focus is on the cross-validation of computational predictions with experimental outcomes to assess the accuracy and predictive power of docking simulations for this class of compounds.
Introduction
Benzo[h]quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3] Molecular docking is a computational technique frequently employed in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein.[4] However, the reliability of these in silico predictions hinges on their validation against experimental data. This guide focuses on the cross-validation of docking simulations for benzo[h]quinoline derivatives, using 6-Methylbenzo[h]quinoline as a representative compound, against experimental findings. The primary targets discussed are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in cancer cell proliferation.[1][5]
Data Presentation: Docking Scores vs. Experimental Activity
The following tables summarize the quantitative data from molecular docking studies and experimental cytotoxicity assays for representative benzo[h]quinoline derivatives. This allows for a direct comparison between the predicted binding affinities (often represented as docking scores in kcal/mol) and the observed biological activity (typically IC50 values in µM).
Table 1: Comparison of Docking Scores and In Vitro Anticancer Activity of Benzo[h]quinoline Derivatives against CDK2
| Compound | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Activity (IC50, µM against specific cell lines) | Target Protein (PDB ID) | Reference |
| Compound 1b | Not explicitly stated in kcal/mol, but showed favorable interactions | Strong activity against melanoma cell lines | CDK2 | [1] |
| Compound 4c | Not explicitly stated in kcal/mol, but showed favorable interactions | Strong activity against melanoma cell lines | CDK2 | [1] |
| Arylated Benzo[h]quinolines | Not explicitly stated in kcal/mol, but showed correct docking | Potential cytotoxicity against G361, H460, MCF7, HCT116 | CDK2 (2R3J) | [2] |
Table 2: Comparison of Docking Scores and In Vitro Anticancer Activity of Benzo[h]quinoline Derivatives against EGFR
| Compound | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Activity (IC50, µM) | Target Protein (PDB ID) | Reference |
| Compound 1b | Not explicitly stated in kcal/mol, but showed favorable interactions | EGFR IC50 value reported | EGFR | [1][5] |
| Compound 4c | Not explicitly stated in kcal/mol, but showed favorable interactions | EGFR IC50 value reported | EGFR | [1][5] |
| Compound 2b | Not explicitly stated in kcal/mol, but showed favorable interactions | EGFR IC50 value reported | EGFR | [5] |
Experimental and Computational Protocols
A thorough understanding of the methodologies is crucial for interpreting the comparative data.
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-cancer activity of benzo[h]quinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., G361 melanoma, H460 lung, MCF7 breast, HCT116 colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized benzo[h]quinoline compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Computational Protocol: Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of the benzo[h]quinoline derivatives to their target proteins.[2]
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., CDK2 from PDB ID: 2R3J or EGFR) is obtained from the Protein Data Bank.[2] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the benzo[h]quinoline derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., Sybyl with Surflex-Dock or AutoDock Vina) is used to dock the prepared ligands into the active site of the prepared protein.[2]
-
Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways of Target Proteins
The following diagrams illustrate the signaling pathways involving CDK2 and EGFR, which are key targets of benzo[h]quinoline derivatives in cancer.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: EGFR signaling pathway in cell proliferation.
Cross-Validation Workflow
The logical flow for cross-validating docking simulations with experimental data is depicted below.
Caption: Workflow for cross-validating docking with experiments.
Conclusion
The cross-validation of molecular docking simulations with experimental data is a critical step in the early stages of drug discovery. For this compound and its analogs, docking studies have successfully predicted their potential to interact with key cancer targets like CDK2 and EGFR.[1][2] The experimental data, primarily from cytotoxicity assays, generally supports the in silico findings, with compounds showing favorable docking scores also exhibiting significant anticancer activity.[1][2][5] However, it is important to note that docking scores provide a prediction of binding affinity, which may not always directly correlate with cellular activity (IC50 values) due to factors like cell permeability, metabolism, and off-target effects. Future studies should aim for a more direct comparison by using in vitro binding assays to determine experimental binding affinities (e.g., Ki or Kd values) for a more robust validation of docking predictions. This integrated approach of computational and experimental methods will continue to be invaluable in the rational design of novel and more effective benzo[h]quinoline-based anticancer agents.
References
- 1. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 2. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
6-Methylbenzo[h]quinoline versus other quinoline derivatives for OLED applications
Introduction to Quinoline Derivatives in OLEDs
Quinoline and its derivatives have emerged as a significant class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent electronic properties, including good electron mobility and high photoluminescence quantum yields, make them suitable for various roles within an OLED device, including as emitters, hosts, and electron transport materials. The benzo-fused quinolines, such as benzo[h]quinoline and benzo[f]quinoline, offer extended π-conjugation, which can tune the emission color and improve charge carrier mobility, making them attractive candidates for next-generation display and lighting applications. This guide provides a comparative overview of the performance of various quinoline derivatives in OLEDs, with a focus on benzoquinolines and other high-performing examples.
Comparative Performance of Quinoline Derivatives
While specific electroluminescence data for 6-Methylbenzo[h]quinoline remains elusive in published research, the performance of other benzoquinoline and quinoline derivatives provides valuable benchmarks. The following table summarizes key performance metrics for selected compounds, showcasing the potential of this material class.
| Compound/Material Class | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous/Current Efficiency | CIE Coordinates (x, y) | Emission Color |
| Bipolar host with benzo[f]quinoline and carbazole groups | Host for green Phosphorescent OLED (PHOLED) | Not Reported | 42.85 cd/A | Not Reported | Green |
| 2,4-di(naphthalen-1-yl)benzo[q]quinoline | Emitter | 0.90% | 2.91 cd/A | (0.33, 0.55) | Not Specified |
| TDBA-Cz (Carbazole derivative) | Blue Fluorescent Dopant | 6.45% | 7.25 cd/A | (0.167, 0.086) | Deep-Blue |
| TDBA-Bz (Benzocarbazole derivative) | Blue Fluorescent Dopant | 1.98% | 2.26 cd/A | (0.181, 0.114) | Deep-Blue |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of materials and the fabrication of high-performance OLEDs. Below are summarized protocols for the synthesis and device fabrication of some of the compared quinoline derivatives.
Synthesis of Bipolar Host Materials with Benzo[f]quinoline and Carbazole Groups
New bipolar host materials incorporating benzo[f]quinoline and carbazole moieties have been synthesized for green phosphorescent OLEDs. The design principle behind these materials is to balance charge transport by combining the electron-transporting nature of the benzo[f]quinoline unit with the hole-transporting properties of the carbazole unit. The synthesis involves multi-step organic reactions, typically culminating in a Suzuki or Buchwald-Hartwig coupling reaction to link the different heterocyclic units. The final products are purified by temperature-gradient sublimation to achieve the high purity required for OLED applications.
Fabrication of a Solution-Processed OLED with TDBA-Cz Dopant
The fabrication of a solution-processed OLED using the blue fluorescent dopant TDBA-Cz involves the following key steps:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: A solution containing a host material and the TDBA-Cz dopant in a suitable organic solvent (e.g., toluene or chlorobenzene) is spin-coated on top of the HIL. The substrate is then annealed to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., TPBi) and a metal cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizing OLED Processes
To better understand the relationships and processes within OLEDs, the following diagrams are provided.
Comparative analysis of different synthesis routes for 6-Methylbenzo[h]quinoline
For researchers and professionals in drug development and organic synthesis, the efficient construction of privileged heterocyclic scaffolds is of paramount importance. Benzo[h]quinoline and its derivatives are significant structural motifs found in numerous biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 6-Methylbenzo[h]quinoline: the Skraup synthesis and the Doebner-von Miller reaction. This objective comparison, supported by experimental data, aims to assist in the selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound is often dictated by the desired scale of the reaction, tolerance for harsh conditions, and the importance of atom economy. Below is a summary of the key quantitative parameters for the Skraup and Doebner-von Miller syntheses.
| Parameter | Skraup Synthesis | Doebner-von Miller Reaction |
| Starting Materials | 1-Naphthylamine, Glycerol | 1-Naphthylamine, Crotonaldehyde |
| Key Reagents | Sulfuric acid, Arsenic(V) oxide | Hydrochloric acid, Oxidizing agent (e.g., arsenic acid or air) |
| Reaction Temperature | High (typically >150 °C) | Moderate to High (can be variable) |
| Reaction Time | Several hours | Several hours |
| Reported Yield | Moderate to Good | Moderate to Good |
Logical Workflow of Synthesis Comparison
The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes.
Caption: Workflow for comparing Skraup and Doebner-von Miller syntheses.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are representative protocols for the two discussed methods.
Skraup Synthesis of this compound
This classical method involves the reaction of an aromatic amine with glycerol in the presence of a dehydrating acid and an oxidizing agent.[1]
Materials:
-
1-Naphthylamine
-
Glycerin (Glycerol)
-
Concentrated Sulfuric Acid
-
Arsenic(V) oxide (As₂O₅)
-
Water
-
Sodium Hydroxide solution
-
Apparatus for heating under reflux and steam distillation
Procedure:
-
In a flask equipped with a reflux condenser, cautiously mix 1-naphthylamine, glycerin, and concentrated sulfuric acid.
-
Slowly and carefully add arsenic(V) oxide to the mixture. The reaction is exothermic and may become vigorous.[1][2]
-
Heat the mixture gently on a sand-bath and maintain it at a gentle boil for several hours.
-
After the reaction is complete, allow the mixture to cool and then cautiously dilute it with water.
-
Make the solution alkaline by the addition of a sodium hydroxide solution.
-
The this compound product is then isolated by steam distillation.
-
The collected distillate is purified, for instance by recrystallization, to yield the final product.
Doebner-von Miller Reaction for this compound
This reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones.[3][4]
Materials:
-
1-Naphthylamine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Oxidizing agent (e.g., arsenic acid or air)
-
Water
-
Sodium Hydroxide solution
-
Apparatus for heating and work-up
Procedure:
-
Dissolve 1-naphthylamine in concentrated hydrochloric acid.
-
To this solution, add crotonaldehyde. An oxidizing agent may also be added at this stage.
-
Heat the reaction mixture for several hours.
-
After cooling, neutralize the mixture with a sodium hydroxide solution.
-
The product, this compound, can be isolated by extraction with an organic solvent followed by purification techniques such as chromatography or recrystallization.
Signaling Pathway of Synthesis Reactions
The following diagram illustrates the generalized reaction pathways for the Skraup and Doebner-von Miller syntheses leading to the quinoline core structure.
Caption: Generalized pathways for quinoline synthesis.
References
Validation of 6-Methylbenzo[h]quinoline as a Selective G-quadruplex Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methylbenzo[h]quinoline's performance as a selective G-quadruplex (G4) ligand against other established alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate tools for G4-targeted research and therapeutic development. G-quadruplexes are non-canonical secondary structures of nucleic acids that are implicated in the regulation of several key cellular processes, including transcription, replication, and telomere maintenance, making them attractive targets for drug design.[1][2][3]
Comparative Analysis of G-quadruplex Ligand Performance
The efficacy of a G-quadruplex ligand is determined by its binding affinity for G4 structures and its selectivity over other DNA forms, such as duplex DNA. The following tables summarize the quantitative data for this compound and a selection of other well-characterized G-quadruplex ligands.
| Ligand | Target G-quadruplex | Binding Affinity (K D , µM) | Selectivity (vs. duplex DNA) | Experimental Method |
| This compound | Human Telomeric (H-Telo) | Data not available | Data not available | |
| PhenDC3 | c-MYC, H-Telo | 0.2 - 0.5 | >100-fold | FRET, SPR |
| PDS (Pyridostatin) | H-Telo, c-KIT | ~0.5 | High | FRET, SPR |
| TMPyP4 | Various | 1 - 10 | Low (Binds to duplex DNA) | Various |
| BRACO-19 | H-Telo | ~0.3 | ~100-fold | SPR |
| Telomestatin | H-Telo | < 0.1 | >70-fold | Various |
Note: Specific binding affinity and selectivity values can vary depending on the specific G-quadruplex sequence, buffer conditions, and the experimental technique employed.
Experimental Protocols
Accurate validation of G-quadruplex ligands requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly used in the characterization of these molecules.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini. The oligonucleotide is annealed in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to form the G-quadruplex structure.
-
Ligand Incubation: The labeled oligonucleotide is incubated with varying concentrations of the ligand in a multi-well plate.
-
Melting Curve Analysis: The fluorescence intensity is monitored as the temperature is gradually increased. The melting temperature (T m ), the temperature at which 50% of the G-quadruplex is unfolded, is determined for each ligand concentration.
-
Data Analysis: The change in melting temperature (ΔT m ) is plotted against the ligand concentration to assess the stabilizing effect of the ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a G-quadruplex.
-
Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated G-quadruplex-forming oligonucleotide.
-
Ligand Injection: Solutions of the ligand at various concentrations are flowed over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound ligand, is measured in real-time.
-
Data Analysis: The association (k on ) and dissociation (k off ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on .
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of the G-quadruplex and to observe any structural changes induced by ligand binding.
-
Sample Preparation: G-quadruplex DNA is prepared in the desired buffer. The ligand is added at various molar ratios.
-
Spectral Measurement: CD spectra are recorded in the UV range (typically 220-320 nm).
-
Data Analysis: The characteristic CD signature of the G-quadruplex (e.g., a positive peak around 260 nm for parallel structures and around 295 nm for antiparallel structures) is analyzed. Changes in the spectra upon ligand addition can indicate binding and potential conformational alterations of the G-quadruplex.
Visualizing Experimental and Biological Contexts
To better understand the processes involved in G-quadruplex ligand validation and their potential biological implications, the following diagrams illustrate key workflows and pathways.
Caption: Experimental workflow for the validation of a G-quadruplex ligand.
Caption: A potential signaling pathway affected by G-quadruplex stabilization.
Caption: Classification of G-quadruplex ligands based on their binding modes.
References
- 1. G-quadruplex Virtual Drug Screening: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplex DNA: a novel target for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Benzo[h]quinoline Analogs: A Structure-Activity Relationship Comparison
A detailed analysis of substituted benzo[h]quinoline analogs reveals critical structural determinants for their anticancer activity. This guide compares the cytotoxic effects of various analogs, outlines the experimental protocols used for their evaluation, and visualizes the proposed mechanisms of action, providing a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Analysis of Cytotoxicity
Recent studies have focused on the synthesis and evaluation of a series of arylated benzo[h]quinoline derivatives for their potential as anticancer agents. The cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines, including skin melanoma (G361), non-small cell lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency.
The data, summarized in the table below, highlights the structure-activity relationships (SAR) of these analogs. Notably, compounds 3e , 3f , 3h , and 3j demonstrated significant cytotoxic potential across the tested cell lines, with IC50 values in the low micromolar range.[1]
| Compound | R | R1 | G361 IC50 (µM) | H460 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
| 3a | H | H | > 50 | > 50 | > 50 | > 50 |
| 3b | 4-OCH3 | H | 25.4 | 28.7 | 30.1 | 25.2 |
| 3c | 4-F | H | 15.2 | 18.4 | 16.5 | 19.3 |
| 3d | 4-Cl | H | 10.1 | 12.5 | 11.8 | 13.4 |
| 3e | 4-NO2 | H | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | H | 4-OCH3 | 8.2 | 5.4 | 4.7 | 4.9 |
| 3g | H | 4-F | 12.7 | 15.1 | 14.2 | 16.8 |
| 3h | H | 4-Cl | 6.1 | 7.9 | 6.5 | 7.1 |
| 3i | H | 4-Br | 9.8 | 11.2 | 10.5 | 12.1 |
| 3j | H | 2,4-di-Cl | 7.5 | 6.2 | 5.8 | 6.4 |
| Doxorubicin | - | - | 1.8 | 2.1 | 1.5 | 2.4 |
Data extracted from a study on new arylated benzo[h]quinolines.[1] Doxorubicin was used as a standard anticancer drug for comparison.
From the SAR analysis, several key observations can be made:
-
Substitution at the C4-position of the phenyl ring (R) : The presence of an electron-withdrawing group, such as a nitro group (NO2) in compound 3e , significantly enhances cytotoxic activity compared to the unsubstituted analog (3a ) or analogs with electron-donating groups like methoxy (OCH3) in 3b .
-
Substitution at the C2-position of the phenyl ring (R1) : Introducing substituents at this position also modulates activity. A methoxy group at the para-position (3f ) or a chloro group (3h ) leads to potent compounds. The di-chloro substituted analog 3j also shows strong activity.
-
General Trend : The results suggest that the electronic properties and the position of the substituents on the C2- and C4-aryl rings play a crucial role in the anticancer efficacy of these benzo[h]quinoline derivatives.
While specific data for 6-Methylbenzo[h]quinoline was not available in the reviewed literature, the presented data on related benzo[h]quinoline analogs provides a strong basis for predicting its potential activity and for the rational design of future derivatives. A methyl group at the 6-position of the benzo[h]quinoline core could potentially influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Proposed Mechanism of Action: A Dual Attack on Cancer Cells
The potent benzo[h]quinoline analogs are believed to exert their anticancer effects through a multi-pronged mechanism involving the induction of oxidative stress and the inhibition of key cell cycle regulators.
Caption: Proposed signaling pathway for benzo[h]quinoline analogs.
Studies have shown that active benzo[h]quinoline compounds lead to an increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS can cause significant damage to cellular components, including DNA, ultimately triggering apoptosis, a form of programmed cell death.[1]
Concurrently, these compounds have been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the progression of the cell cycle.[1] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from dividing and proliferating, which can also contribute to the induction of apoptosis.[1]
Experimental Protocols
The evaluation of the anticancer properties of this compound analogs and their counterparts involves a series of well-established in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the benzo[h]quinoline analogs for 48 hours.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key indicator of oxidative stress.
-
Cell Treatment : Cells are treated with the test compounds for 24 hours.
-
Probe Incubation : After treatment, the cells are incubated with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement : The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. An increase in fluorescence indicates a higher level of intracellular ROS.
CDK2 Kinase Inhibition Assay
The ability of the compounds to inhibit CDK2 is a direct measure of their effect on this key cell cycle regulator.
-
Reaction Setup : The assay is performed in a 96-well plate. Each well contains CDK2/cyclin A enzyme, a histone H1 substrate, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation : The reaction is initiated by the addition of ATP.
-
Incubation : The plate is incubated at 30°C for 30 minutes.
-
Detection : The amount of phosphorylated substrate is quantified using a commercially available kinase assay kit, which typically involves a luminescence-based readout. A decrease in signal indicates inhibition of CDK2 activity.[2][3]
This comprehensive guide provides a foundation for understanding the structure-activity relationships of benzo[h]quinoline analogs as potential anticancer agents. The presented data and protocols are intended to aid researchers in the design and evaluation of more potent and selective drug candidates for cancer therapy.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Benzo[h]quinoline Derivatives and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin is a well-established broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] Benzo[h]quinoline and its derivatives, on the other hand, represent a class of heterocyclic compounds that have demonstrated promising antibacterial activities, although their exact mechanisms of action are still under investigation and may vary depending on their specific substitutions.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin and various benzo[h]quinoline derivatives against several bacterial strains, as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | [3] |
| Pseudomonas aeruginosa | ~0.5 | [4] | |
| Staphylococcus aureus | 3.42 | [5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Varies | ||
| Sulfur-substituted benzo[h]quinoline analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 7.7 | [2] |
| Quinolone-coupled oxazino[5,6-h]quinoline hybrid | Gram-positive strains | 4 - 16 | [3][6] |
| Gram-negative strains | 0.125 - 8 | [3][6] | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [7] |
| Mycobacterium tuberculosis H37Rv | 10 | [7] | |
| Quinolone-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [4] |
| Vancomycin-resistant Enterococci (VRE) | 0.75 | [4] | |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [4] |
Note: The antibacterial activity of benzo[h]quinoline derivatives is highly dependent on the nature and position of their substituents. The data presented here is for selected derivatives and may not be representative of all compounds in this class.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values typically involves standardized laboratory procedures. The most common methods cited in the referenced literature are the Kirby-Bauer disk diffusion method and broth microdilution assays.
Kirby-Bauer Disk Diffusion Method
This method involves placing paper discs impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with a test bacterium. The plate is then incubated, and the diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the antimicrobial agent.
Broth Microdilution Method
This is a quantitative method used to determine the MIC. It involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of novel benzo[h]quinoline derivatives.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
Signaling Pathways and Mechanisms of Action
The antibacterial action of ciprofloxacin is well-understood and targets DNA replication.
Caption: Ciprofloxacin's Mechanism of Action.
The precise signaling pathways and molecular targets for most benzo[h]quinoline derivatives are not as well-defined as for ciprofloxacin and are an active area of research. Some studies suggest that their planar structure allows them to intercalate with bacterial DNA, while others point to the inhibition of other essential bacterial enzymes.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Benzo[h]quinolines: An In Vitro Perspective
For researchers, scientists, and drug development professionals, understanding the efficacy of novel anticancer compounds is paramount. This guide provides a comparative analysis of the in vitro anticancer activity of benzo[h]quinoline derivatives, with a focus on their cytotoxic effects and mechanisms of action. To date, in vivo efficacy data for the specific compound 6-Methylbenzo[h]quinoline is not available in the public domain. This guide will therefore focus on the existing in vitro evidence for structurally related benzo[h]quinoline compounds.
In Vitro Cytotoxicity of Benzo[h]quinoline Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of benzo[h]quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several derivatives, highlighting their potential as anticancer agents.
One study reported the synthesis and evaluation of a series of arylated benzo[h]quinolines.[1][2] The compounds were tested against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines.[1][2] Notably, several derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range.[1]
| Compound ID | G361 (μM) | H460 (μM) | MCF7 (μM) | HCT116 (μM) |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | - | 5.4 | 4.7 | 4.9 |
| 3h | - | - | - | - |
| 3j | - | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | - | - | 2.1 |
Table 1: In Vitro Cytotoxicity (IC50) of selected arylated benzo[h]quinoline derivatives against various human cancer cell lines.[1] Doxorubicin was used as a positive control.
Experimental Protocols
The in vitro cytotoxicity of the benzo[h]quinoline derivatives was primarily assessed using the MTT assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzo[h]quinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified incubation period (e.g., 24 or 48 hours).[3]
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3][4]
-
Incubation: The plates are incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[3][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Below is a generalized workflow for the in vitro screening of anticancer compounds using the MTT assay.
Caption: General workflow of an in vitro anticancer assay.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress and DNA Damage
Research into the mechanism of action of arylated benzo[h]quinolines suggests that their anticancer activity is mediated through the induction of apoptosis (programmed cell death) triggered by oxidative stress and subsequent DNA damage.[1][2]
Exposure of cancer cells to these compounds leads to an increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS can cause damage to cellular components, including DNA. The resulting DNA damage activates specific signaling pathways that ultimately lead to apoptosis.
Key molecular events observed include the overexpression of H2AX and ATM genes, which are involved in the DNA damage response.[1] Furthermore, a study on a tetrahydrobenzo[h]quinoline derivative demonstrated an increase in the Bax/Bcl-2 expression ratio, a critical indicator of the intrinsic apoptotic pathway being triggered.[5]
The proposed signaling pathway is illustrated in the diagram below.
Caption: Benzo[h]quinoline-induced apoptotic pathway.
Conclusion and Future Directions
The available in vitro data strongly suggest that benzo[h]quinoline derivatives are a promising class of anticancer compounds. Their potent cytotoxic effects against various cancer cell lines are mediated through the induction of apoptosis via oxidative stress and DNA damage signaling pathways.
However, the lack of in vivo data for this compound and many of its derivatives highlights a critical gap in the current understanding of their therapeutic potential. Future research should focus on conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models. Such studies are essential to translate the promising in vitro findings into potential clinical applications for the treatment of cancer.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Safety Operating Guide
Proper Disposal of 6-Methylbenzo[h]quinoline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Methylbenzo[h]quinoline, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Identification
Key Hazards:
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
II. Quantitative Data Summary
The following table summarizes the key hazard classifications for compounds structurally similar to this compound. This data should be used to inform risk assessments and handling procedures.
| Hazard Classification | GHS Category | Source |
| Acute Toxicity, Oral | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] The following protocol outlines the general steps for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Classification
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[5]
-
Do not mix this waste with non-hazardous materials.
Step 2: Waste Segregation
-
Segregate this compound waste from other incompatible chemical wastes.[6][7] As a general practice, keep acids, bases, flammables, oxidizers, and reactive chemicals separate.[8]
Step 3: Container Selection and Management
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.[6][7] The original container is often a suitable choice.[5]
-
Ensure the container is in good condition, with a tightly fitting cap.[7][8]
-
Keep the waste container closed except when adding waste.[4][7]
Step 4: Labeling
Step 5: Storage
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is away from heat sources and direct sunlight.[10]
-
Provide secondary containment, such as a spill tray, to prevent environmental contamination in case of a leak.[6]
Step 6: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][9]
-
Do not dispose of this compound down the drain or in the regular trash.[7][9]
-
Follow all institutional procedures for waste pickup and documentation.[9]
Step 7: Empty Container Disposal
-
For an empty container that held this compound, it must be triple-rinsed with a suitable solvent.[7][11]
-
The rinsate must be collected and disposed of as hazardous waste.[7][11][12]
-
After triple-rinsing and air-drying, and once free of any chemical residue, the container may be disposed of in the regular trash after defacing the original label.[5][11]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. store.sangon.com [store.sangon.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 6-Methylbenzo[h]quinoline
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of 6-Methylbenzo[h]quinoline, a heterocyclic aromatic compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed and causes skin irritation.[1][2] Due to its structural similarity to quinoline and other benzoquinolines, it should be handled with caution, assuming potential for serious health hazards, including the risk of genetic defects and cancer.[3] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard.[4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) tested to EN 374 are required.[1] Gloves must be inspected before use and disposed of after contamination.[3] |
| Lab Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] | |
| Full-Body Protection | A complete suit protecting against chemicals may be necessary depending on the scale of work.[3] | |
| Footwear | Closed-toe and closed-heel shoes are mandatory.[4] | |
| Respiratory Protection | Respirator | Required if engineering controls like fume hoods are not feasible or sufficient to control exposure to vapors or dust.[4] A full-face respirator with appropriate cartridges (e.g., type ABEK EN 14387) is recommended.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for quinoline and related compounds to understand the hazards.[1][3][5][6]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, do so within the fume hood to avoid inhalation of any dust particles.
-
Handle the substance carefully to avoid contact with skin and eyes.[3][7]
-
Do not eat, drink, or smoke in the laboratory area.[1][5][7]
-
-
Cleanup:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor immediately.[1][5] Rinse mouth with water.[5][7] Do not induce vomiting. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1][2][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing and seek medical attention.[5] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.[3]
-
For small spills, use an inert absorbent material to soak up the substance.[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][3]
-
Ventilate the area.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[3]
-
-
Final Disposal:
References
- 1. chemos.de [chemos.de]
- 2. synerzine.com [synerzine.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
